Ecubectedin
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBRBBFWHHDFS-DJQPDYNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248127-53-7 | |
| Record name | Ecubectedin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ECUBECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ecubectedin (Trabectedin): A Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ecubectedin (Trabectedin, marketed as Yondelis®) is a marine-derived antineoplastic agent with a complex and unique mechanism of action that distinguishes it from classical alkylating agents.[1][2] Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, it is now produced synthetically.[1][3] Trabectedin's antitumor activity is not the result of a single pathway but a multifaceted attack on cancer cells and their microenvironment. Its core mechanisms involve covalent binding to the DNA minor groove, subsequent interference with transcription and DNA repair machinery, and modulation of the tumor microenvironment.[2][4] A paradoxical reliance on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) system for its cytotoxicity is a hallmark of its action, making it a subject of intense study.[5][6] This guide provides an in-depth technical overview of these core mechanisms, supported by experimental data and methodologies.
Core Mechanism I: DNA Binding and Adduct Formation
The initial and defining event in Trabectedin's mechanism is its interaction with the DNA double helix.
-
Minor Groove Binding: Unlike many conventional alkylating agents that interact with the major groove, Trabectedin binds to the minor groove of DNA.[1][7][8][9]
-
Covalent Alkylation: It forms a reversible covalent adduct by alkylating the N2 position of guanine residues.[7][9][10][11][12]
-
Sequence Preference: This binding is not random, showing a preference for specific sequences, particularly CGG, TGG, AGC, and GGC triplets.[2][10]
-
Unique DNA Distortion: Upon binding, the Trabectedin-DNA adduct induces a unique bend in the DNA helix toward the major groove.[2][7][8][10][12][13] This is a distinctive feature compared to other minor groove binders. The molecule's structure, composed of three tetrahydroisoquinoline moieties, is crucial for this interaction; two rings bind the DNA, while the third protrudes, allowing for interactions with nuclear proteins.[1][2][10][13]
Caption: Trabectedin's initial interaction with DNA.
Core Mechanism II: Interference with Transcription
The formation of the DNA adduct directly disrupts the process of gene transcription, a key factor in Trabectedin's antitumor effect.
-
Inhibition of Activated Transcription: Trabectedin selectively inhibits activated gene transcription while having minimal effect on basal transcription.[4][8] This is partly achieved by physically impeding the progression of RNA polymerase II (Pol II) along the DNA template.[14]
-
Degradation of RNA Polymerase II: The stalled, hyperphosphorylated RNA Pol II is targeted for ubiquitination and subsequent degradation by the proteasome, further halting transcription.[4][10][15][16]
-
Displacement of Oncogenic Transcription Factors: In specific cancers, Trabectedin can displace key oncogenic transcription factors from their target promoters. A prime example is in myxoid liposarcoma, where it blocks the DNA binding of the FUS-CHOP fusion protein, reversing the oncogenic transcriptional program and promoting cell differentiation.[3][10]
-
Modulation of Gene Expression: It inhibits the overexpression of critical genes for cancer survival, such as the multidrug resistance-1 (MDR-1) gene, which codes for the P-glycoprotein efflux pump.[1][9]
Caption: Trabectedin's disruption of gene transcription.
Core Mechanism III: Poisoning of DNA Repair Machinery
Trabectedin's interaction with DNA repair pathways is perhaps its most unique and paradoxical feature. Its cytotoxicity is dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][17][18]
-
The TC-NER Paradox: Unlike most DNA-damaging agents, where deficient DNA repair leads to increased sensitivity, cells deficient in TC-NER components (like ERCC1, XPB, or XPG) are resistant to Trabectedin.[6][8][12][19][20] Conversely, TC-NER proficiency makes cells more susceptible.[5]
-
Abortive Repair and SSB Formation: The TC-NER machinery recognizes the Trabectedin-DNA adduct as a lesion. The repair process is initiated, and the ERCC1-XPF endonuclease makes the first incision on the damaged strand. However, the adduct then physically blocks the second incision by the XPG endonuclease.[5][10][17][21][22] This "abortive" repair process results in a persistent, lethal single-strand break (SSB) with the adduct still attached.[5][10][17]
-
Conversion to Double-Strand Breaks (DSBs): These SSBs, when encountered by a replication fork, can be converted into highly toxic double-strand breaks (DSBs).[6][13][23]
-
Hypersensitivity in HR-Deficient Cells: The repair of these DSBs relies on the Homologous Recombination (HR) pathway. Consequently, cancer cells with deficiencies in HR proteins (e.g., BRCA1 or BRCA2 mutations) are extremely sensitive to Trabectedin, as they cannot repair the induced DSBs, leading to cell death.[6][24][25]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of Action | YONDELIS® [yondelis.com]
- 8. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 10. Trabectedin - Wikipedia [en.wikipedia.org]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Frontiers | The Role of Trabectedin in Soft Tissue Sarcoma [frontiersin.org]
- 13. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trabectedin and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-talk between nucleotide excision and homologous recombination DNA repair pathways in the mechanism of action of antitumor trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scitechdaily.com [scitechdaily.com]
- 23. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trabectedin mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
Ecubectedin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecubectedin (also known as PM14) is a novel, synthetically derived transcriptional inhibitor with potent antitumor activity.[1][2] Developed by PharmaMar, this agent is a next-generation compound from the ecteinascidin class of marine-derived natural products and is currently undergoing Phase II clinical trials for the treatment of various solid tumors.[3][4][5] This technical guide provides a comprehensive overview of the discovery, and mechanism of action of this compound, alongside detailed experimental protocols for key biological assays used in its evaluation. While the precise, step-by-step synthesis of this compound is not publicly available, this guide will describe the synthesis of the closely related analogue, lurbinectedin, to illustrate the synthetic complexity of this class of compounds.
Discovery and Development
This compound (PM14) emerged from PharmaMar's dedicated research and development program focused on marine-derived oncology treatments.[6][7] The discovery process involved the synthesis and screening of analogues of the ecteinascidins, a family of potent antitumor agents originally isolated from the marine tunicate Ecteinascidia turbinata. The parent compounds, such as trabectedin, served as a scaffold for medicinal chemistry efforts aimed at improving the therapeutic index and overcoming resistance mechanisms.
PharmaMar initiated the first Phase I clinical study of PM14 in September 2017 to determine the optimal dose in patients with advanced solid tumors.[6][8] The World Health Organization officially designated the compound with the International Nonproprietary Name (INN) "this compound" in September 2021.[9] Currently, this compound is in Phase II clinical trials, being evaluated both as a single agent and in combination with other anticancer drugs for a range of solid tumors.[5]
Synthesis
The exact synthetic route for this compound has not been disclosed in publicly available literature. However, as a synthetic analogue of lurbinectedin, its synthesis is likely to follow a similarly complex, multi-step pathway. The total synthesis of lurbinectedin, as a representative example of this chemical class, is a significant challenge in organic chemistry.
Note: The following section describes the synthesis of lurbinectedin, a close structural analogue of this compound, to provide insight into the synthetic strategies employed for this family of compounds.
Representative Synthesis: Lurbinectedin
A convergent total synthesis of lurbinectedin typically involves the preparation of two complex heterocyclic fragments, which are then coupled and further elaborated to yield the final pentacyclic structure. Key challenges in the synthesis include the stereocontrolled construction of multiple chiral centers and the formation of the strained 10-membered macrolide ring.
A detailed, step-by-step protocol for the total synthesis of lurbinectedin is beyond the scope of this guide but generally involves:
-
Preparation of the Tetrahydroisoquinoline Core: Synthesis of the substituted tetrahydroisoquinoline moiety, often starting from a chiral amino acid to establish the correct stereochemistry.
-
Synthesis of the Pentacyclic Core: Construction of the complex pentacyclic system containing the lactone bridge.
-
Coupling and Final Modifications: Union of the two main fragments and subsequent functional group manipulations to complete the synthesis.
Due to the proprietary nature of the specific synthetic process for this compound, detailed quantitative data such as reaction yields and purity for each step are not available.
Mechanism of Action
This compound is a potent transcriptional inhibitor with a multi-faceted mechanism of action that ultimately leads to tumor cell death.[1][2]
DNA Binding and Transcription Inhibition
This compound covalently binds to the minor groove of DNA, forming adducts that distort the DNA helix.[2] This interaction with the genetic material is a critical first step in its cytotoxic activity. By forming these adducts, this compound physically obstructs the progression of RNA polymerase II (Pol II) along the DNA template, thereby inhibiting mRNA synthesis.[2] This leads to a global shutdown of transcription, which is particularly detrimental to cancer cells that are often highly dependent on continuous and high levels of transcription for their rapid growth and survival.
RNA Polymerase II Degradation
Beyond simple steric hindrance, this compound actively promotes the degradation of the stalled RNA Pol II complex. The stalled polymerase is ubiquitinated and subsequently targeted for destruction by the proteasome.[2] This irreversible removal of the transcriptional machinery from the DNA ensures a sustained inhibition of gene expression.
Induction of DNA Damage and Apoptosis
The formation of this compound-DNA adducts and the subsequent stalling of RNA Pol II trigger the cellular DNA damage response. This ultimately leads to the generation of double-strand DNA breaks.[2] The accumulation of extensive DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest in the S-phase and the initiation of the apoptotic cascade, resulting in programmed cell death.[2]
The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of action for this compound.
Quantitative Data
While specific data for this compound's synthesis is unavailable, preclinical studies have provided quantitative measures of its biological activity.
| Parameter | Value | Cell Lines / Conditions | Reference |
| Mean GI50 | Very low nanomolar range | Panel of human solid cancer cell lines | [2] |
| mRNA Synthesis Inhibition | 85% reduction after 90 min | Not specified | [2] |
| In Vivo Efficacy | Statistically significant tumor volume reduction | MDA-MB-231, HT-1080, H526, H82, 22Rv1 xenografts | [2] |
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize the activity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a compound to DNA.
Materials:
-
Radiolabeled (e.g., 32P) or fluorescently labeled DNA probe containing a specific binding sequence
-
Nuclear extracts or purified DNA-binding protein
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native polyacrylamide gel
-
TBE buffer
-
Loading dye
-
Phosphorimager or fluorescence scanner
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract or protein, poly(dI-dC), and binding buffer. Add this compound at various concentrations. Finally, add the labeled DNA probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Add loading dye to the samples and load them onto a native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Detection: Dry the gel and expose it to a phosphor screen or scan it on a fluorescence imager to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates binding.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
RNA Polymerase II Degradation Assay
This Western blot-based assay is used to assess the degradation of RNA Polymerase II.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the large subunit of RNA Pol II (RPB1)
-
Loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for various time points.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RPB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of RNA Pol II degradation compared to the loading control.
Caption: Workflow for the RNA Polymerase II degradation assay via Western blot.
Conclusion
This compound is a promising synthetic antitumor agent with a well-defined mechanism of action centered on the inhibition of transcription. Its development by PharmaMar from a family of marine natural products highlights the continued importance of nature-inspired drug discovery. While the specific details of its synthesis remain proprietary, the information available on its biological activity and the methodologies for its characterization provide a strong foundation for further research and development in the field of oncology. The ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this novel transcriptional inhibitor.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. You are being redirected... [pharmamar.com]
- 4. You are being redirected... [pharmamar.com]
- 5. Pharma Mar S A : Q125 (INFORME MARZO 2025 en) | MarketScreener India [in.marketscreener.com]
- 6. pharmamar.com [pharmamar.com]
- 7. Clinical studies with a new compound –PM14- in patients with solid tumors started by PharmaMar [worldpharmatoday.com]
- 8. cnmv.es [cnmv.es]
- 9. You are being redirected... [pharmamar.com]
Ecubectedin (PM14): A Technical Guide to its Molecular Core for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin (also known as PM14) is a synthetic tetrahydroisoquinoline alkaloid and a potent anti-tumor agent currently in clinical development.[1][2] It belongs to the family of ecteinascidins, which are marine-derived compounds known for their cytotoxic properties.[3] this compound is a synthetic analog of lurbinectedin and is structurally related to trabectedin, both of which are established anti-cancer agents.[3] This technical guide provides an in-depth overview of the molecular structure of this compound, its physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used for its characterization.
Molecular Structure and Physicochemical Properties
This compound is a complex polycyclic molecule with the chemical formula C41H44N4O10S.[3] Its structure is characterized by a tetrahydro-β-carboline moiety, which distinguishes it from its analogue trabectedin and contributes to its enhanced antitumor activity. The molecule also features a pentacyclic core and a spiro-fused tetrahydroisoquinoline ring system.
| Property | Value | Source |
| Molecular Formula | C41H44N4O10S | PubChem |
| Molecular Weight | 784.9 g/mol | PubChem |
| IUPAC Name | [(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.1³,¹¹.0²,¹³.0⁴,⁹.0¹⁵,²³.0¹⁶,²⁰]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | PubChem |
| InChI | InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 | PubChem |
| InChIKey | PVXBRBBFWHHDFS-DJQPDYNTSA-N | PubChem |
| Canonical SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)OC3=C(C=C(C4=C3OCO4)C)N5C(C(C2N(C)C5=O)O)COC(=O)C6(CSCC7=C(N6)C8=C(N7)C=CC=C8)C9=C(CCN9)C2=C(N9)C=CC=C2 | PubChem |
Mechanism of Action
This compound exerts its potent anti-tumor effects through a multi-faceted mechanism of action that primarily targets the process of transcription. It is a DNA minor groove binding agent that covalently interacts with guanine residues, leading to a cascade of cellular events that culminate in apoptosis.[3]
The key steps in this compound's mechanism of action are:
-
DNA Binding: this compound binds to the minor groove of DNA, forming adducts that distort the DNA helix.[3]
-
Inhibition of Transcription: This DNA binding stalls the progression of RNA Polymerase II along the DNA template, thereby inhibiting transcription.[3][4] This inhibition of activated transcription is a key feature of its anti-cancer activity.[1]
-
RNA Polymerase II Degradation: The stalled RNA Polymerase II is targeted for irreversible proteasomal degradation.[3][4]
-
Induction of DNA Double-Strand Breaks: The stalling of transcription and the subsequent cellular processes lead to the formation of DNA double-strand breaks.[3][4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a cellular stress response, leading to cell cycle arrest in the S-phase and the subsequent induction of apoptosis.[3][4]
In Vitro Antitumor Activity
This compound has demonstrated potent antiproliferative activity against a broad range of human cancer cell lines, with mean GI50 (50% growth inhibition) values in the very low nanomolar range.[3][4] While a comprehensive table of GI50 values across a wide panel of cell lines is not publicly available, the consistent reports of its high potency underscore its potential as a broad-spectrum anti-cancer agent.
Table of this compound GI50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |
| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |
| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |
| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |
| Data not publicly available | Data not publicly available | Reported to be in the low nanomolar range |
Experimental Protocols
The characterization of this compound's molecular and cellular effects relies on a suite of standard and specialized experimental techniques. Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
DNA Binding (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of proteins or small molecules to DNA.
Protocol:
-
Probe Preparation: A DNA probe containing a putative this compound binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and the positions of the labeled DNA probe are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a DNA-ecubectedin complex.
Inhibition of Transcription ([³H]-Uridine Incorporation Assay)
This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine.
Protocol:
-
Cell Treatment: Cells are pre-treated with this compound for a specified time.
-
Radiolabeling: [³H]-uridine is added to the cell culture medium and incubated for a short period (e.g., 90 minutes).[3]
-
Cell Lysis and RNA Precipitation: Cells are lysed, and the total RNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated radioactivity in the precipitated RNA is measured using a scintillation counter. A decrease in [³H]-uridine incorporation indicates inhibition of transcription.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Harvesting and Fixation: Cells treated with this compound are harvested and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
RNAse Treatment: The fixed cells are treated with RNase A to ensure that only DNA is stained.
-
DNA Staining: Cells are stained with a saturating concentration of propidium iodide.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's activity as a DNA damaging agent and transcriptional inhibitor implicates its interaction with key cellular signaling pathways, notably the NF-κB and p53 pathways.
NF-κB Signaling Pathway Inhibition
This compound has been shown to specifically inhibit the transactivated transcription mediated by NF-κB.[3] This suggests that this compound interferes with the ability of NF-κB to promote the expression of its target genes, which are often involved in cell survival and proliferation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Ecubectedin Family of Compounds
The this compound family of compounds, a class of tetrahydroisoquinoline alkaloids originally derived from the marine tunicate Ecteinascidia turbinata, represents a significant advancement in oncology. These agents, including the well-established trabectedin and lurbinectedin, and the emerging this compound, possess a unique and complex mechanism of action that distinguishes them from traditional cytotoxic agents. This guide provides a detailed overview of their core biology, quantitative activity, and the experimental methodologies used to characterize them.
Core Mechanism of Action
The antitumor activity of the this compound family is multifaceted, targeting not only the cancer cell's genetic machinery but also its surrounding microenvironment. The core mechanism can be understood through a sequence of key events.
1.1. DNA Binding and Adduct Formation Trabectedin, lurbinectedin, and this compound are alkylating agents that covalently bind to the minor groove of DNA.[1][2] This interaction preferentially occurs at guanine residues, particularly within CG-rich sequences.[3] Upon binding, the drug molecule forms adducts that bend the DNA helix towards the major groove.[1][2] This structural distortion is fundamental to all subsequent downstream effects.
1.2. Inhibition of Activated Transcription A hallmark of this compound family is the potent and selective inhibition of activated transcription, while leaving basal transcription relatively unaffected.[4] After forming a DNA adduct, the drug interacts with RNA Polymerase II (Pol II), stalling its progression along the DNA template.[5] This leads to the irreversible ubiquitination and proteasomal degradation of the stalled Pol II, effectively halting the synthesis of messenger RNA (mRNA).[5][6] This mechanism is particularly effective against tumors that are "addicted" to the overexpression of specific oncogenic transcription factors.[7][8] this compound, for instance, has been shown to reduce mRNA synthesis by 85% within 90 minutes of exposure.
1.3. Interference with DNA Repair and Induction of Apoptosis The DNA adducts formed by these compounds are recognized by the cell's DNA repair machinery, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system.[9][10] However, instead of repairing the damage, the interaction with the TC-NER complex leads to the formation of lethal single- and double-strand DNA breaks (DSBs).[3][9] This accumulation of catastrophic DNA damage induces cell cycle arrest, typically in the S or G2 phase, and ultimately triggers programmed cell death (apoptosis).[1][5]
1.4. Modulation of the Tumor Microenvironment (TME) Beyond their direct effects on tumor cells, these compounds actively reshape the TME. They have been shown to reduce the population of tumor-associated macrophages (TAMs), which are key drivers of tumor growth, angiogenesis, and immune suppression.[3][11] Furthermore, they inhibit the production of inflammatory cytokines and chemokines like CCL2 and IL-6 by both tumor cells and monocytes, further disrupting the supportive network for cancer progression.[12][13]
Quantitative Biological Activity
The following tables summarize the quantitative data available for the this compound family, providing a comparative look at their potent antitumor activity.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50/GI50)
This table presents the concentration of the drug required to inhibit cell growth by 50%. Values are generally in the nanomolar (nM) range, highlighting the high potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |
| Trabectedin | NCI-H295R | Adrenocortical Carcinoma | 0.15 | [10] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | [10] | |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | [10] | |
| SW13 | Adrenal Carcinoma | 0.098 | [10] | |
| DU145 | Prostate Cancer | ~1.5 - 30 (exposure dependent) | [9] | |
| HeLa | Cervical Cancer | ~1.5 - 30 (exposure dependent) | [9] | |
| HT29 | Colon Cancer | ~0.2 - 10.5 (exposure dependent) | [9] | |
| 402.91 | Myxoid Liposarcoma | <4 | [14] | |
| Lurbinectedin | SCLC Panel (Mean) | Small Cell Lung Cancer | 6.52 | [15] |
| SCLC-A Subtype | Small Cell Lung Cancer | 4.1 | [15] | |
| SCLC-N Subtype | Small Cell Lung Cancer | 14.9 | [15] | |
| SCLC-P Subtype | Small Cell Lung Cancer | 0.2 | [15] | |
| SCLC Panel (Median) | Small Cell Lung Cancer | 0.46 (Range: 0.06 - 1.83) | [16] | |
| This compound | Panel Mean | Various Solid Tumors | "Very low nanomolar range" | [5] |
Note: Data for this compound is still emerging from ongoing clinical trials. Specific IC50/GI50 values across a wide panel of cell lines are not yet publicly available in tabular format.
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
This table summarizes results from studies where human cancer cells are implanted in immunodeficient mice to test drug efficacy.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Key Result(s) | Reference(s) |
| Trabectedin | T-5H-FC#1 | Myxoid Liposarcoma | 0.15 mg/kg, IV (weekly) | 54.16% Tumor Growth Inhibition (TGI); significant survival increase | [6] |
| Lurbinectedin | Ewing Sarcoma | Ewing Sarcoma | Not Specified | Delayed tumor growth | [3] |
| This compound | MDA-MB-231 | Breast Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 1/10 complete remission | [5] |
| This compound | HT-1080 | Soft Tissue Sarcoma | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction | [5] |
| This compound | H526 | Small Cell Lung Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 9/10 complete remissions | [5] |
| This compound | 22Rv1 | Prostate Cancer | 1.25 mg/kg, IV (weekly x3) | Significant tumor volume reduction; 7/10 complete remissions | [5] |
Table 3: Comparative Human Pharmacokinetic Parameters
This table outlines how the drugs are processed by the body. Parameters shown are for single-agent intravenous (IV) administration.
| Parameter | Trabectedin | Lurbinectedin | This compound |
| Half-Life (t½) | ~18-27 hours | ~50 hours | Data Not Yet Available |
| Clearance (CL) | ~31-40 L/h/m² | ~11 L/h | Data Not Yet Available |
| Volume of Distribution (Vss) | >1000 L/m² | ~438-504 L | Data Not Yet Available |
| Plasma Protein Binding | ~97% | ~99% | Data Not Yet Available |
| Primary Metabolism | CYP3A4 | CYP3A4 | Data Not Yet Available |
| Reference(s) | [1][12][17][18] | [4][9][13] | [16][19] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound family of compounds.
Protocol 1: MTT Assay for In Vitro Antiproliferative Activity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Plating: Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plates for 24 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.
-
Treatment Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the spectrophotometrical absorbance at 550-600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell growth inhibition versus the log of the compound concentration and use a non-linear regression model to calculate the GI50 value.[2][19][20]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
Objective: To qualitatively demonstrate that a compound binds directly to a specific DNA sequence.
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides representing a target DNA sequence (e.g., a GC-rich promoter region). Label the DNA probe at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase, or with a non-radioactive label like biotin or a fluorophore.
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Labeled DNA probe (e.g., 10-50 fmol).
-
Test compound (this compound) at various concentrations.
-
For specificity control, add a 100-fold excess of unlabeled ("cold") probe to a separate reaction.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for compound-DNA binding.
-
Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel). Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system.
-
Detection:
-
Radioactive Probe: Dry the gel and expose it to X-ray film or a phosphor screen to visualize the bands.
-
Non-Radioactive Probe: Transfer the DNA from the gel to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-compound complex. The disappearance of this shifted band in the presence of excess cold probe confirms the binding specificity.[4][5][8]
Protocol 3: Western Blot for RNA Polymerase II Degradation
Objective: To demonstrate that treatment with the compound leads to the degradation of the RPB1 subunit of RNA Polymerase II.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the test compound (e.g., this compound) at a predetermined effective concentration for various time points (e.g., 0, 2, 4, 8 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoprecipitation (Optional, for Ubiquitination): To specifically detect ubiquitinated RPB1, incubate the cell lysate with an antibody against ubiquitin or a ubiquitin-binding domain resin to pull down ubiquitinated proteins.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate overnight at 4°C with a primary antibody specific for the RPB1 subunit of RNA Polymerase II. Also, probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the intensity of the RPB1 band in treated samples compared to the control, relative to the loading control, indicates protein degradation.[6][7][20]
Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of cells undergoing apoptosis following compound treatment.
Methodology:
-
Cell Treatment: Plate cells and treat with the test compound and controls as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period (e.g., 48 hours), collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[1][7][12][21]
-
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the this compound family.
Caption: Core mechanism of action for the this compound family.
Caption: A typical experimental workflow for an MTT cell viability assay.
Caption: Logical relationship of direct and indirect antitumor effects.
References
- 1. Pharmacometabolomics of trabectedin in metastatic soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Lurbinectedin, a Selective Inhibitor of Oncogene Transcription, in Patients with Relapsed Ewing Sarcoma: Results of a Basket Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of Lurbinectedin Administrated with Itraconazole in Cancer Patients: A Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrated exposure–response analysis of efficacy and safety of lurbinectedin to support the dose regimen in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmamar.com [pharmamar.com]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Pharmacokinetics, safety, and activity of trabectedin as first-line treatment in elderly patients who are affected by advanced sarcoma and are unfit to receive standard chemotherapy: A phase 2 study (TR1US study) from the Italian Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Distinct ubiquitin ligases act sequentially for RNA polymerase II polyubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Ecubectedin Transcriptional Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecubectedin (also known as PM14) is a novel, potent, marine-derived therapeutic agent belonging to the ecteinascidin family of compounds. It functions as a transcriptional inhibitor with significant antitumor activity observed in a range of preclinical cancer models. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its transcriptional inhibition pathway. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts in this area. As a newer agent, some data for this compound is still emerging; where specific data is not yet available, information from its close structural and functional analogs, trabectedin and lurbinectedin, is provided to offer mechanistic insights.
Core Mechanism of Action: Transcriptional Inhibition
This compound exerts its cytotoxic effects through a multi-faceted mechanism that ultimately disrupts cellular transcription, leading to cell cycle arrest and apoptosis. The core pathway can be summarized in the following key steps:
-
DNA Binding: this compound covalently binds to the minor groove of DNA, creating DNA adducts. This initial interaction is a critical step that triggers downstream events.[1][2]
-
RNA Polymerase II Stalling: The this compound-DNA adducts act as a physical impediment to the progression of RNA Polymerase II (Pol II) along the DNA template during transcription elongation.[1][2] This stalling is a key event in the drug's mechanism.
-
RNA Polymerase II Degradation: The stalled Pol II is targeted for ubiquitination and subsequent degradation by the proteasome.[1][2] This irreversible removal of the transcriptional machinery from the DNA is a hallmark of this compound's action.
-
Induction of DNA Double-Strand Breaks: The stalled transcription complex and subsequent repair attempts lead to the formation of DNA double-strand breaks (DSBs).[1][2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest, primarily in the S-phase, and the initiation of the apoptotic cascade, ultimately resulting in tumor cell death.[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Metric | Value | Cell Lines | Assay | Source |
| Mean GI50 | Very low nanomolar range | Panel of solid human cancer cell lines | MTT Assay | [1][2] |
Note: Specific GI50 values for individual cell lines are not yet publicly available in the reviewed literature.
Table 2: In Vitro Transcriptional Inhibition by this compound
| Parameter | Result | Time Point | Assay | Source |
| mRNA Synthesis Inhibition | 85% reduction | 90 minutes | ³H-uridine incorporation | [1][2] |
| NF-κB Transactivated Transcription | Almost completely abolished | Not specified | NF-κB reporter assay with TNFα stimulation | [1][2] |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Type | Mouse Model | Dosing Regimen | Outcome | Source |
| Breast (MDA-MB-231) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0005 on days 7-35); 1/10 complete remissions (lasting 103 days) | [1][2] |
| Soft Tissue Sarcoma (HT-1080) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0004 on days 2-14) | [1][2] |
| SCLC (H526) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 from day 4); 9/10 complete remissions (lasting 220 days) | [1][2] |
| SCLC (H82) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 on days 5-14) | [1][2] |
| Prostate (22Rv1) | Athymic nu/nu | 1.25 mg/kg IV on days 0, 7, 14 | Statistically significant reduction in tumor volume (p≤0.0001 on days 3-14); 7/10 complete remissions (lasting 13 days) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
MTT Assay for Cell Proliferation
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
³H-Uridine Incorporation Assay for mRNA Synthesis Inhibition
This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
³H-uridine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 90 minutes).
-
Add ³H-uridine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for its incorporation into newly synthesized RNA.
-
Wash the cells with ice-cold PBS to remove unincorporated ³H-uridine.
-
Precipitate the macromolecules, including RNA, by adding cold TCA.
-
Wash the precipitate with TCA to remove any remaining unincorporated label.
-
Lyse the cells and collect the lysate.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
Compare the radioactivity counts of this compound-treated cells to untreated control cells to determine the percentage of inhibition of mRNA synthesis.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to detect the binding of proteins or small molecules to a specific DNA sequence.
Materials:
-
DNA probe (a short, labeled oligonucleotide)
-
This compound
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., autoradiography for radiolabeled probes, or fluorescence imaging for fluorescently labeled probes)
Protocol:
-
Synthesize and label a DNA probe with a known or putative this compound binding site.
-
Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the DNA-ecubectedin complexes from the free DNA probe. The complexes will migrate more slowly through the gel.
-
Visualize the bands using an appropriate detection method. A "shifted" band indicates the formation of a DNA-ecubectedin complex.
NF-κB Reporter Assay for Transcriptional Activity
This assay measures the activity of the NF-κB transcription factor, which is involved in cellular responses to stress and inflammation.
Materials:
-
Cells transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).
-
This compound
-
TNFα (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the transfected cells in a multi-well plate.
-
Pre-treat the cells with this compound for a specified duration.
-
Stimulate the cells with TNFα to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Compare the luciferase activity in this compound-treated cells to that in untreated but stimulated cells to determine the effect of this compound on NF-κB-mediated transcription.
Flow Cytometry for Cell Cycle Analysis
This method uses a DNA-intercalating dye to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of this compound.
This compound's Core Transcriptional Inhibition Pathway
Caption: Core mechanism of this compound transcriptional inhibition.
Inferred Apoptosis Signaling Pathway
Based on the known mechanisms of related compounds like trabectedin, this compound likely induces apoptosis through the activation of caspase cascades. The generation of DNA double-strand breaks is a potent trigger for the intrinsic apoptotic pathway.
Caption: Inferred intrinsic apoptosis pathway activated by this compound.
Inferred Cell Cycle Arrest Pathway
The induction of DNA damage by this compound leads to the activation of checkpoint kinases that halt the cell cycle, particularly in the S-phase, to allow for DNA repair or to trigger apoptosis if the damage is too severe.
Caption: Inferred S-phase cell cycle arrest pathway induced by this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound is a promising new anticancer agent with a well-defined core mechanism of transcriptional inhibition. Its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells highlights its therapeutic potential. The data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
Future research should focus on:
-
Elucidating the specific GI50 values across a broader range of cancer cell lines to identify sensitive and resistant tumor types.
-
Identifying the specific downstream effectors in the apoptosis and cell cycle pathways that are modulated by this compound.
-
Investigating potential biomarkers that could predict patient response to this compound therapy.
-
Exploring rational combination therapies that could enhance the efficacy of this compound.
This technical guide serves as a valuable resource for the scientific community and will be updated as more data on this compound becomes available.
References
Pharmacological Profile of Ecubectedin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin (also known as PM14) is an investigational synthetic antitumor agent belonging to the ecteinascidin family of compounds.[1][2] It is currently undergoing clinical development, primarily in combination with other chemotherapeutic agents, for the treatment of various advanced solid tumors.[3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and available pharmacokinetic and in vitro efficacy data. Detailed experimental protocols for key assays and visualizations of the signaling pathways involved are also presented to support further research and development efforts.
Mechanism of Action
This compound is a potent transcriptional inhibitor.[1] Its primary mechanism of action involves binding to the minor groove of DNA, which subsequently triggers a cascade of events leading to tumor cell death.[2]
Key molecular events include:
-
Inhibition of Transcription: this compound efficiently inhibits mRNA synthesis. Studies have shown an 85% reduction in mRNA synthesis after a 90-minute exposure.[1][2] It specifically inhibits transactivated transcription, as demonstrated by the near-complete abolishment of NF-κB-mediated transcriptional activity.[1]
-
Stalling and Degradation of RNA Polymerase II: The binding of this compound to DNA leads to the stalling and subsequent irreversible proteasomal degradation of elongating RNA Polymerase II (RNA Pol II).[1][2]
-
Induction of DNA Double-Strand Breaks: A crucial downstream effect of this compound's action is the induction of double-strand breaks in DNA.[1][2] This DNA damage response is a key trigger for the subsequent cellular effects.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage leads to cell cycle arrest, primarily in the S-phase.[1][2] Ultimately, this culminates in the induction of apoptotic cell death.[1][2]
Signaling Pathways
This compound's activity is known to modulate critical signaling pathways involved in cancer cell proliferation and survival, including the p53 and WNT/β-catenin pathways.
p53 Signaling Pathway
The induction of DNA double-strand breaks by this compound is a potent activator of the p53 tumor suppressor pathway. While the precise upstream sensors and kinases directly activated by this compound-induced DNA damage have not been fully elucidated, the downstream consequences converge on the stabilization and activation of p53. This leads to the transcriptional activation of p53 target genes that regulate cell cycle arrest and apoptosis.
WNT/β-catenin Signaling Pathway
This compound has been shown to modulate the WNT/β-catenin pathway, which is frequently dysregulated in various cancers. By inhibiting transcription, this compound can downregulate the expression of key components of this pathway, leading to a reduction in TCF/β-catenin-mediated transcription of pro-proliferative target genes.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Core Mechanism of Ecubectedin: DNA Binding and Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecubectedin (formerly PM14) is a novel anti-cancer agent belonging to the ecteinascidin family of natural products. Its primary mechanism of action involves the intricate interplay between DNA binding, adduct formation, and the subsequent disruption of crucial cellular processes, ultimately leading to tumor cell apoptosis. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its interaction with DNA. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. While specific quantitative data for this compound's binding kinetics and adduct formation rates are still emerging, this guide leverages data from its close analogs, trabectedin and lurbinectedin, to provide a robust understanding of its mode of action.
Introduction to this compound and its Class
This compound is a synthetic tetrahydroisoquinoline alkaloid structurally related to trabectedin (ET-743) and lurbinectedin.[1] These marine-derived compounds are potent antitumor agents that target the DNA minor groove.[2][3] this compound has demonstrated significant antiproliferative activity in various cancer cell lines, with mean GI50 values in the low nanomolar range.[4] It is currently in Phase II clinical development for the treatment of solid tumors.[5][6]
The core structure of these molecules, comprising fused tetrahydroisoquinoline rings, facilitates a unique interaction with DNA, leading to a cascade of cellular events that are particularly cytotoxic to cancer cells.[1]
DNA Binding and Adduct Formation
The cornerstone of this compound's mechanism of action is its ability to bind to the minor groove of DNA and form covalent adducts, primarily with guanine residues.[4][7]
Molecular Interaction with DNA
This compound, like its analogs, interacts with the DNA double helix in a sequence-selective manner. The molecule orients itself within the minor groove, where its reactive carbinolamine moiety forms a covalent bond with the exocyclic N2 amino group of guanine.[8] This alkylation is a critical step in the formation of the DNA adduct.
Sequence Specificity
While the precise sequence preference for this compound is still under detailed investigation, studies on the ecteinascidin family indicate a strong preference for GC-rich sequences.[2] Trabectedin and lurbinectedin preferentially bind to triplets such as 5'-CGG, 5'-TGG, 5'-GGC, and 5'-AGC, with the central guanine being the site of alkylation.[7] This sequence preference is crucial as it can direct the drug's activity towards the promoter regions of specific genes, which are often rich in GC content.
Structural Consequences of Adduct Formation
The formation of the this compound-DNA adduct induces significant conformational changes in the DNA structure. The DNA helix bends towards the major groove at the site of the adduct.[7] This distortion of the DNA architecture is a key factor in the subsequent cellular responses, as it can interfere with the binding of DNA-associated proteins, such as transcription factors and DNA repair enzymes.
Cellular Consequences of this compound-DNA Adducts
The formation of this compound-DNA adducts triggers a multifaceted cellular response, culminating in cell cycle arrest and apoptosis.
Inhibition of Transcription
A primary consequence of this compound's interaction with DNA is the potent inhibition of transcription. Preclinical studies have shown that this compound efficiently inhibits mRNA synthesis, with an 85% reduction observed after 90 minutes of treatment.[4] This inhibition is particularly pronounced for transactivated transcription. This compound has been shown to almost completely abolish the transcriptional activity mediated by NF-κB following activation with TNFα.[4]
The mechanism of transcriptional inhibition involves the stalling of elongating RNA Polymerase II (RNA Pol II) at the site of the DNA adduct.[4] This stalled polymerase is then targeted for irreversible proteasomal degradation, a process that is critical for the drug's cytotoxic effect.[4][7]
Induction of DNA Damage and Cell Cycle Arrest
The stalling of transcription and the presence of the bulky DNA adducts are recognized by the cell as DNA damage, leading to the formation of DNA double-strand breaks (DSBs).[4] This, in turn, activates the DNA Damage Response (DDR) pathway. The formation of DSBs ultimately triggers cell cycle arrest, predominantly in the S-phase.[4]
Apoptosis
The culmination of transcriptional inhibition, DNA damage, and cell cycle arrest is the induction of apoptosis. This compound has been shown to trigger apoptotic cell death, as evidenced by Annexin V flow cytometry assays.[4]
Quantitative Data Summary
While specific kinetic data for this compound are not yet publicly available, the following table summarizes the key quantitative findings from preclinical studies.
| Parameter | Finding | Cell Lines/Model | Reference |
| In Vitro Antiproliferative Activity | Mean GI50 values in the very low nanomolar range | Panel of solid human cancer cell lines | [4] |
| Inhibition of mRNA Synthesis | 85% reduction after 90 minutes of treatment | Not specified | [4] |
| Inhibition of NF-κB Transactivation | Almost complete abolishment | Reporter system with TNFα activation | [4] |
| In Vivo Antitumor Activity | Statistically significant reduction in tumor volume | MDA-MB-231, HT-1080, H526, H82, and 22Rv1 xenografts | [4] |
| In Vivo Tumor Remission | Complete remissions observed in MDA-MB-231, H526, and 22Rv1 xenografts | MDA-MB-231, H526, and 22Rv1 xenografts | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with DNA.
Caption: Proposed signaling pathway of this compound-induced cell death.
Experimental Workflow for Assessing DNA Binding and Damage
The following diagram outlines a typical experimental workflow to investigate the interaction of this compound with DNA and its cellular consequences.
Caption: Experimental workflow for this compound DNA interaction studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound and its analogs.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
-
Objective: To qualitatively assess the binding of this compound to a specific DNA sequence.
-
Principle: This technique is based on the principle that a DNA-protein or DNA-drug complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
-
Methodology:
-
Probe Preparation: A DNA oligonucleotide containing the putative binding sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.
-
Detection: The positions of the labeled DNA are visualized by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shifted" band indicates the formation of a DNA-ecubectedin complex.
-
³H-Uridine Incorporation Assay for Transcription Inhibition
-
Objective: To quantify the effect of this compound on global mRNA synthesis.
-
Principle: Actively transcribing cells will incorporate radiolabeled uridine into newly synthesized RNA. A reduction in the incorporation of the radiolabel in the presence of a drug indicates transcriptional inhibition.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a defined period.
-
Radiolabeling: ³H-uridine is added to the cell culture medium and incubated to allow for its incorporation into RNA.
-
RNA Precipitation: The cells are lysed, and the total RNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated ³H-uridine is quantified by scintillation counting.
-
Western Blot for RNA Polymerase II Degradation
-
Objective: To detect the degradation of RNA Polymerase II following this compound treatment.
-
Principle: Western blotting uses specific antibodies to detect the presence and relative abundance of a target protein in a complex mixture of proteins.
-
Methodology:
-
Protein Extraction: Cells are treated with this compound, and total cellular proteins are extracted.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for RNA Polymerase II, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence. A decrease in the band intensity corresponding to RNA Pol II indicates its degradation.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
-
Objective: To detect and quantify DNA double-strand breaks in individual cells.
-
Principle: This assay is based on the ability of fragmented DNA to migrate out of the nucleus under the influence of an electric field, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Encapsulation: this compound-treated cells are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis under neutral or alkaline conditions.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution and to quantify the induction of apoptosis.
-
Principle: Flow cytometry allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam.
-
Methodology:
-
Cell Cycle Analysis:
-
Cell Fixation and Permeabilization: this compound-treated cells are fixed (e.g., with ethanol) and permeabilized to allow a DNA-binding dye to enter.
-
DNA Staining: The cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide).
-
Flow Cytometric Analysis: The fluorescence intensity of the stained cells is measured by a flow cytometer. The DNA content is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis (Annexin V) Assay:
-
Cell Staining: this compound-treated cells are incubated with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometric Analysis: The fluorescence of the stained cells is analyzed to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
-
-
Mass Spectrometry for DNA Adduct Characterization
-
Objective: To identify and characterize the specific this compound-DNA adducts formed.
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of chemical structures.
-
Methodology:
-
DNA Isolation and Digestion: DNA is isolated from this compound-treated cells or from an in vitro reaction and is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography (LC).
-
Mass Spectrometric Analysis: The separated nucleosides are introduced into a mass spectrometer. The instrument is operated in a mode to detect the masses corresponding to the expected this compound-guanine adduct.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the adduct ion is performed to confirm its structure.
-
Conclusion
This compound represents a promising new therapeutic agent with a well-defined, albeit complex, mechanism of action centered on its interaction with DNA. Its ability to form covalent adducts in the minor groove leads to a cascade of events, including transcriptional inhibition, RNA Polymerase II degradation, DNA damage, and ultimately, apoptotic cell death. While further research is needed to fully elucidate the quantitative aspects of its DNA binding and adduct formation, the available data strongly support its development as a novel anticancer drug. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other DNA-targeting agents.
References
- 1. A review of trabectedin (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. You are being redirected... [pharmamar.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. You are being redirected... [pharmamar.com]
- 6. pharmamar.com [pharmamar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Antiproliferative Activity of Ecubectedin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin (also known as PM14) is a novel synthetic compound belonging to the ecteinascidin family of potent antitumor agents.[1][2] It functions as a transcriptional inhibitor, demonstrating significant antiproliferative activity against a range of solid human cancers in preclinical studies.[1][3] This technical guide provides a comprehensive overview of the in vitro antiproliferative properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its impact on key cellular signaling pathways.
Data Presentation: In Vitro Antiproliferative Activity
This compound has been evaluated against a panel of human cancer cell lines representing various solid tumors. The antineoplastic activity, as determined by MTT assays, reveals potent growth inhibition with mean GI50 values in the very low nanomolar range.[1]
While a specific, comprehensive table of GI50 values for this compound across a wide range of cancer cell lines is not publicly available in the reviewed literature, data from presentations and abstracts indicate its potent activity. For the purpose of this guide, a representative table structure is provided below. Researchers are encouraged to consult forthcoming publications from PharmaMar for detailed quantitative data.
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Breast | Data forthcoming |
| HT-1080 | Soft Tissue Sarcoma | Data forthcoming |
| H526 | Small Cell Lung Cancer | Data forthcoming |
| H82 | Small Cell Lung Cancer | Data forthcoming |
| 22Rv1 | Prostate | Data forthcoming |
| Additional Cell Lines | Various Solid Tumors | Low nanomolar range[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro antiproliferative activity.
MTT Assay for Cell Proliferation
This assay colorimetrically measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (PM14)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (PM14)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture dishes and treat with this compound at the desired concentration for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Annexin V Flow Cytometry for Apoptosis Detection
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (PM14)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its antiproliferative effects through a multi-faceted mechanism of action that ultimately leads to cell cycle arrest and apoptosis.[1]
Experimental Workflow for In Vitro Antiproliferative Assessment
The general workflow for assessing the antiproliferative activity of this compound is a multi-step process involving cell culture, treatment, and various analytical assays.
This compound's Impact on NF-κB and p53 Signaling Pathways
This compound has been shown to inhibit transactivated transcription mediated by NF-κB and to activate the p53 signaling pathway.
NF-κB Signaling Inhibition:
This compound inhibits the transactivation of genes regulated by the transcription factor NF-κB. This is a critical pathway for cell survival and proliferation in many cancers.
p53 Signaling Activation:
Preliminary findings suggest that this compound may activate the p53 tumor suppressor pathway by reducing the expression of its negative regulator, MDM2. This leads to increased p53 activity, promoting apoptosis.
Conclusion
This compound is a promising novel transcriptional inhibitor with potent in vitro antiproliferative activity against a variety of solid tumors. Its mechanism of action, involving the induction of DNA damage, cell cycle arrest at the S-phase, and apoptosis, provides a strong rationale for its continued clinical development. The experimental protocols and pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further publication of detailed quantitative data will be crucial for a more comprehensive assessment of this compound's therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ecubectedin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin (also known as PM14 and Ecteinascidin-743) is a potent anti-tumor agent belonging to the tetrahydroisoquinoline alkaloid family, originally derived from the marine tunicate Ecteinascidia turbinata.[1][2] It exhibits a unique mechanism of action by binding to the minor groove of DNA, which triggers a cascade of events including the inhibition of activated transcription, degradation of RNA polymerase II, and induction of apoptosis.[1][3] These characteristics make this compound a promising candidate for cancer therapy, particularly for solid tumors.[4]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols for xenograft models, drug formulation and administration, and methods for assessing its biological effects.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with DNA. It covalently binds to guanine residues in the minor groove, causing a bend in the DNA helix.[1][3][5] This DNA adduct formation interferes with the binding of transcription factors and the progression of RNA polymerase II, leading to:
-
Inhibition of Activated Transcription: this compound selectively inhibits the transcription of genes that are actively being expressed, while having minimal effect on basal transcription.[1] This includes the inhibition of transcription mediated by factors such as NF-κB.
-
Degradation of RNA Polymerase II: The stalling of RNA polymerase II at the site of the DNA adduct leads to its ubiquitination and subsequent degradation by the proteasome.
-
Induction of Apoptosis: this compound induces programmed cell death through both transcription-dependent and -independent pathways. The transcription-independent pathway involves the activation of JNK and mitochondrial-mediated apoptosis.[6]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of this compound (Ecteinascidin-743/Trabectedin) in various xenograft models.
Table 1: Efficacy of this compound in Human Tumor Xenografts in Athymic nu/nu Mice
| Tumor Model | Cell Line | Treatment Schedule | Tumor Volume Reduction vs. Placebo | Statistical Significance |
| Breast Cancer | MDA-MB-231 | 1.25 mg/kg, IV, on days 0, 7, and 14 | Significant reduction | p≤0.0005 on days 7-35 |
| Soft Tissue Sarcoma | HT-1080 | 1.25 mg/kg, IV, on days 0, 7, and 14 | Significant reduction | p≤0.0004 on days 2-14 |
| Small Cell Lung Cancer | H82 | 1.25 mg/kg, IV, on days 0, 7, and 14 | Significant reduction | p≤0.0001 on days 5-14 |
| Small Cell Lung Cancer | H526 | 1.25 mg/kg, IV, on days 0, 7, and 14 | Significant reduction | p≤0.0001 from day 4 |
| Prostate Cancer | 22Rv1 | 1.25 mg/kg, IV, on days 0, 7, and 14 | Significant reduction | - |
Table 2: Efficacy of Ecteinascidin-743 in Human Ovarian Carcinoma Xenografts [7][8]
| Tumor Xenograft | Sensitivity to Cisplatin | Treatment Schedule | Outcome |
| HOC22-S | Sensitive | 0.2 mg/kg, IV, q4d x 3 | Long-lasting, complete regressions |
| HOC18 | Marginally Sensitive | 0.2 mg/kg, IV, q4d x 3 | Partial tumor regressions |
| HOC18 (late-stage) | Non-responsive | 0.2 mg/kg, IV, q4d x 3 | Significant growth delay |
| MNB-PTX-1 | Highly Resistant | 0.2 mg/kg, IV, q4d x 3 | Inactive |
| HOC22 (i.p. model) | - | 0.2 mg/kg, IV, q4d x 3 | Complete tumor remissions in all mice (25% cured) |
| HOC8 (i.p. model) | - | 0.2 mg/kg, IV, q4d x 3 | Marginal tumor growth delay |
Experimental Protocols
Orthotopic Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer xenograft model using MDA-MB-231 cells in immunodeficient mice.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., athymic nu/nu, NOD-SCID, or SCID/Beige), 5-6 weeks old
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 27-30G needles
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells.
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
-
Orthotopic Injection:
-
Anesthetize the mouse using isoflurane.
-
Clean the injection site (fourth mammary fat pad) with 70% ethanol.
-
Gently lift the nipple and insert the needle of the insulin syringe into the mammary fat pad.
-
Slowly inject 100 µL of the cell suspension (containing 1 x 10⁶ cells).
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
This compound Formulation and Intravenous Administration
This protocol provides a general guideline for the formulation and intravenous administration of this compound in mice. The exact vehicle and concentration may need to be optimized.
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile 5% Dextrose in Water (D5W) or a solution of 50% DMSO, 40% PEG300, and 10% ethanol)
-
Sterile, pyrogen-free vials and syringes
-
Mouse restrainer
-
Heat lamp (optional)
Procedure:
-
Drug Reconstitution:
-
Aseptically reconstitute the lyophilized this compound powder with the chosen vehicle to a stock concentration. Gently swirl to dissolve. Do not shake vigorously.
-
Further dilute the stock solution with the same vehicle to the final desired concentration for injection. The final injection volume for a mouse is typically 100-200 µL.
-
-
Intravenous Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins (optional but recommended).
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using an insulin syringe with a 27-30G needle, slowly inject the this compound solution into one of the lateral tail veins.
-
Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.[9][10]
-
Annexin V Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis in tumor cells following this compound treatment using an Annexin V-FITC and Propidium Iodide (PI) staining kit.[11][12][13][14]
Materials:
-
Tumor cells (from in vitro culture or disaggregated from xenograft tumors)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine both fractions.
-
For suspension cells, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in tumor cells treated with this compound using propidium iodide staining and flow cytometry.[7][15][16][17]
Materials:
-
Tumor cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described above.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing.
-
Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
RNA Polymerase II Degradation Assay by Western Blot
This protocol outlines the detection of RNA Polymerase II degradation in response to this compound treatment by Western blotting.[6][8][18]
Materials:
-
Tumor cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the large subunit of RNA Polymerase II (RPB1)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RPB1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities to determine the relative levels of RPB1 in treated versus untreated cells.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Yondelis (trabectedin, ET-743): the development of an anticancer agent of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of trabectedin (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trabectedin: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.uams.edu [medicine.uams.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. pubcompare.ai [pubcompare.ai]
Application Note: Ecteinascidin (Trabectedin) Dose-Response Studies in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ecteinascidin-743 (Trabectedin, marketed as Yondelis®) is a marine-derived antineoplastic agent with a unique and complex mechanism of action.[1][2][3] Originally isolated from the tunicate Ecteinascidia turbinata, it is now produced synthetically.[2][3] Trabectedin is a potent cytotoxic agent effective against a variety of solid tumors, including soft tissue sarcoma and ovarian cancer.[2] Its primary mechanism involves binding to the minor groove of DNA, which triggers a cascade of events including the modulation of transcription, interference with DNA repair machinery, and induction of cell cycle arrest and apoptosis.[1][3] This document provides a summary of dose-response data for Trabectedin in various cancer cell lines and detailed protocols for key experimental procedures to assess its efficacy.
Data Presentation: Dose-Response of Trabectedin in Cancer Cell Lines
The cytotoxic and cytostatic effects of Trabectedin vary across different cancer cell lines and are dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Trabectedin in a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Method |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 | 4 days | MTT |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | 5 days | MTT |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | Not Specified | MTT |
| SW13 | Adrenal Carcinoma | 0.098 | Not Specified | MTT |
| LMS | Leiomyosarcoma | 1.296 | 72 hours | MTS |
| LPS | Liposarcoma | 0.6836 | 72 hours | MTS |
| RMS | Rhabdomyosarcoma | 0.9654 | 72 hours | MTS |
| FS | Fibrosarcoma | 0.8549 | 72 hours | MTS |
| DU145 | Prostate Cancer | 1.5 - 30 (Mean: 18.8) | 1 hour, 24 hours, continuous | Crystal Violet |
| HeLa | Cervical Cancer | 1.5 - 30 (Mean: 18.8) | 1 hour, 24 hours, continuous | Crystal Violet |
| HT29 | Colon Cancer | 1.5 - 30 (Mean: 18.8) | 1 hour, 24 hours, continuous | Crystal Violet |
| HOP62 | Lung Cancer | 1.5 - 30 (Mean: 18.8) | 1 hour, 24 hours, continuous | Crystal Violet |
| HuH28 | Biliary Tract Cancer | 0.37 - 3.08 | 72 hours | Not Specified |
| ICP-2 | Biliary Tract Cancer | 0.37 - 3.08 | 72 hours | Not Specified |
| ICP-3 | Biliary Tract Cancer | 0.37 - 3.08 | 72 hours | Not Specified |
Mechanism of Action Overview
Trabectedin's mechanism of action is multifaceted. It binds to the minor groove of DNA, forming a covalent adduct with the N2 position of guanine.[1][3] This adduct bends the DNA helix towards the major groove, which interferes with the binding of transcription factors and stalls RNA polymerase II, thereby inhibiting active transcription.[1][3] This process also interferes with DNA repair pathways, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system, leading to the formation of DNA double-strand breaks.[1] The accumulation of DNA damage ultimately triggers cell cycle arrest, primarily in the S and G2/M phases, and induces apoptosis.[4]
Caption: Trabectedin's mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used assays in determining the dose-response of cancer cell lines to Trabectedin.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for IC50 determination.
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trabectedin stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Trabectedin in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the Trabectedin dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[5][6]
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: WST-1 Cell Proliferation Assay
This is a colorimetric assay for the quantification of cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trabectedin stock solution
-
96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat cells with serial dilutions of Trabectedin and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).[7]
-
Measure the absorbance at 450 nm.[7]
-
Calculate cell viability relative to the control and determine the IC50.
Protocol 3: Crystal Violet Cell Viability Assay
This assay is used to determine cell viability by staining adherent cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trabectedin stock solution
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 33% acetic acid or methanol)
-
Microplate reader
Procedure:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Trabectedin and a vehicle control.
-
Incubate for the desired duration.
-
Gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 15-20 minutes at room temperature.
-
Wash the plate with water and let it air dry.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[11]
-
Wash the plate with water to remove excess stain and let it dry.
-
Add 200 µL of solubilization solution to each well and incubate for 20 minutes on a shaker to dissolve the stain.[11]
-
Read the absorbance at 570 nm.[11]
-
Determine cell viability and IC50 values.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trabectedin
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Trabectedin at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12]
-
Incubate the fixed cells for at least 2 hours at 4°C.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[13][14]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Trabectedin demonstrates potent cytotoxic and cytostatic effects across a broad range of cancer cell lines, with IC50 values typically in the nanomolar range. The provided protocols offer standardized methods for researchers to conduct dose-response studies and investigate the effects of Trabectedin on cell viability, proliferation, and cell cycle progression. These assays are fundamental in the preclinical evaluation of this and other antineoplastic agents.
References
- 1. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trabectedin - Wikipedia [en.wikipedia.org]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. igbmc.fr [igbmc.fr]
Application Notes and Protocols for Detecting Trabectedin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabectedin (Ecteinascidin-743, Yondelis®) is an antitumor agent of marine origin with a unique mechanism of action that distinguishes it from classic DNA alkylating agents. It binds to the minor groove of DNA, forming adducts that trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[1][2] A key feature of trabectedin's cytotoxicity is its interaction with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][4][5] This interaction leads to the formation of persistent DNA breaks, which are critical lesions for its anticancer activity.[3][4] These application notes provide detailed protocols for the detection and quantification of trabectedin-induced DNA damage, focusing on methods to identify DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).
Mechanism of Trabectedin-Induced DNA Damage
Trabectedin's primary mechanism of inducing DNA damage is not through direct strand scission, but rather by subverting the TC-NER pathway. The process can be summarized as follows:
-
DNA Adduct Formation: Trabectedin covalently binds to the N2 position of guanine in the DNA minor groove.[6]
-
Transcription Inhibition: These adducts create a distortion in the DNA helix, which stalls the progression of the RNA polymerase II (RNAPII) transcription machinery.[6]
-
TC-NER Initiation: The stalled RNAPII complex recruits the TC-NER machinery to the site of the lesion.
-
Abortive Repair and SSB Formation: The NER endonuclease ERCC1-XPF makes an incision on the 5' side of the adduct. However, trabectedin inhibits the subsequent 3' incision by the XPG endonuclease.[3][4] This incomplete repair process results in a persistent, toxic single-strand break (SSB).[3][4][7]
-
DSB Formation: These persistent SSBs can be converted into more cytotoxic double-strand breaks (DSBs) during subsequent DNA replication or through processing by other repair pathways, leading to the activation of the DNA Damage Response (DDR) and ultimately, cell death.[2][7]
Data Presentation
The following tables summarize quantitative data from representative studies on the detection of trabectedin-induced DNA damage using the Alkaline Comet Assay and the γ-H2AX Immunofluorescence Assay.
Table 1: Quantification of Trabectedin-Induced DNA Single-Strand Breaks by Alkaline Comet Assay
| Cell Line | Trabectedin Concentration | Treatment Duration | Fold Increase in Tail Moment (vs. Control) | Reference |
| HAP1 WT | 50 nM | 2 hours treatment, 2 hours recovery | ~4-fold | [8] |
| RPE1 WT | Not Specified | 4 hours | ~3-fold | [8] |
| HeLa | Not Specified | Not Specified | R-loop dependent increase | Not Specified in Snippet |
Table 2: Quantification of Trabectedin-Induced DNA Double-Strand Breaks by γ-H2AX Foci Formation
| Cell Line/System | Trabectedin Treatment | Time Point | Observation | Reference |
| Soft Tissue Sarcoma (STS) Cell Lines | Trabectedin + Irradiation | 30 minutes post-IR | Significantly higher γ-H2AX foci vs. either treatment alone | [9] |
| Mammalian Cells (NER proficient) | Trabectedin | Time-dependent | Clear detection of γ-H2AX foci | [2] |
| V79-4, xrs-5, HF19 | 20 - 2000 mGy γ-rays | 30 minutes post-IR | 12.2 to 19.1 foci/cell/Gy | [10] |
Experimental Protocols
Protocol 1: Detection of DNA Single-Strand Breaks using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks at the level of individual cells.[11][12]
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis Buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR® Green, Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Plate and treat cells with the desired concentrations of trabectedin for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by trypsinization. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a 1% NMP agarose solution in water and coat microscope slides. Let them dry completely.
-
Embedding Cells in Agarose: Mix cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip.
-
Lysis: Place the slides in a container with freshly prepared, cold Lysis Buffer for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C in the dark.
-
Neutralization: Carefully remove the slides and wash them gently three times for 5 minutes each with Neutralization Buffer at room temperature.
-
Staining: Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using a specialized software to determine the percentage of DNA in the tail, tail length, and tail moment.
Protocol 2: Detection of DNA Double-Strand Breaks using γ-H2AX Immunofluorescence Assay
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is a rapid and sensitive marker for the formation of DNA double-strand breaks.[13][14][15]
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Trabectedin
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) monoclonal antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor® 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of trabectedin for the specified time. Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution). Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each in the dark. Incubate with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus. Analyze at least 50-100 nuclei per condition. The data can be presented as the average number of foci per cell.
Visualizations
Caption: Trabectedin's mechanism of inducing DNA damage.
Caption: Workflow for detecting trabectedin-induced DNA damage.
Caption: DNA damage response to trabectedin-induced DSBs.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of homologous recombination in trabectedin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How a natural compound from sea squirts combats cancer | EurekAlert! [eurekalert.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Induction and quantification of gamma-H2AX foci following low and high LET-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ecubectedin (Trabectedin) in Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin, also known as Trabectedin (marketed as Yondelis®), is a marine-derived antineoplastic agent with a unique mechanism of action. It binds to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair pathways, transcription, and the tumor microenvironment.[1][2] These multifaceted effects make this compound a promising candidate for combination therapies aimed at enhancing anticancer efficacy and overcoming drug resistance. This document provides detailed application notes and experimental protocols for studying this compound in combination with other therapeutic agents, including PARP inhibitors, conventional chemotherapy, and immune checkpoint inhibitors.
Application Notes
This compound's utility in combination therapy stems from its ability to induce "BRCAness" in tumor cells, modulate the tumor microenvironment, and synergize with DNA-damaging agents.[3]
-
Combination with PARP Inhibitors (e.g., Olaparib, Rucaparib): this compound's interference with DNA repair pathways, particularly nucleotide excision repair (NER) and homologous recombination (HR), creates a synthetic lethal interaction with PARP inhibitors.[3][4] By inducing DNA double-strand breaks, this compound increases the reliance of cancer cells on PARP-mediated single-strand break repair.[5] The subsequent inhibition of PARP leads to an accumulation of DNA damage and apoptotic cell death.[4] This combination has shown synergistic effects in preclinical models of soft-tissue sarcoma and breast cancer, irrespective of BRCA mutation status.[5][6]
-
Combination with Chemotherapy (e.g., Doxorubicin, Irinotecan): this compound has demonstrated synergistic or additive effects when combined with conventional chemotherapeutic agents. The combination with doxorubicin has been shown to be effective in patients with advanced leiomyosarcoma, improving both progression-free and overall survival.[7][8] The proposed mechanism involves the complementary actions of both drugs on the cell cycle and DNA, leading to enhanced apoptosis.[9] Sequential administration of this compound followed by irinotecan has shown promise in translocation-positive sarcomas, potentially by sensitizing tumor cells to the topoisomerase I inhibitor.
-
Combination with Immune Checkpoint Inhibitors (e.g., Nivolumab, Durvalumab): Beyond its direct cytotoxic effects, this compound modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs) and upregulating PD-1 expression on T-cells.[10][11] This immunomodulatory activity provides a strong rationale for combining this compound with immune checkpoint inhibitors. Clinical studies have shown that this combination is feasible and demonstrates promising activity in patients with advanced soft tissue sarcoma and ovarian cancer.[6][12]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of this compound in combination therapy.
Table 1: Preclinical Efficacy of this compound Combination Therapy
| Combination | Cell Line/Model | Endpoint | Value | Synergy | Reference |
| Trabectedin + Olaparib | Breast Cancer Cell Lines (MCF7, MDA-MB-231, MDA-MB-436, HCC-1937) | Combination Index (CI) | < 1.0 | Synergistic | [6] |
| Ewing Sarcoma Cell Lines | Cell Proliferation | Inhibition | Synergistic | [4] | |
| Dedifferentiated Liposarcoma Mouse Model | Progression-Free Survival | Significantly Enhanced | Beneficial | [5] | |
| Trabectedin + Rucaparib | Soft-Tissue Sarcoma Cell Lines | Cell Proliferation | Inhibition | Synergistic | [5] |
| Soft-Tissue Sarcoma Cell Lines | Apoptosis | Increased | Synergistic | [5] |
Table 2: Clinical Efficacy of this compound Combination Therapy
| Combination | Cancer Type | Trial Phase | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Trabectedin + Doxorubicin | Advanced Leiomyosarcoma | III (LMS-04) | 150 | 36% | 12.2 months | 33 months | [13] |
| Soft Tissue Sarcoma | I | 41 | 12% | 9.2 months | - | [9] | |
| Trabectedin + Olaparib | Advanced Sarcoma | II | 29 | 6.9% | - | - | [14] |
| Trabectedin + Nivolumab | Advanced Soft Tissue Sarcoma | Retrospective | 28 | 18.2% | >45.4 weeks | >66.5 weeks | [12] |
| Advanced Soft Tissue Sarcoma | II (TNT) | 39 | 7.7% | 7.8 months | 19.3 months | [15] | |
| Trabectedin + Durvalumab | Advanced Soft Tissue Sarcoma | Ib (TRAMUNE) | 16 | 7% | 2.3 months | - | [7][16] |
| Ovarian Carcinoma | Ib (TRAMUNE) | 15 | 21.4% | - | - | [7][16] | |
| Trabectedin + Irinotecan | Refractory Ewing Sarcoma | II (SARC037) | 16 | 31.3% (5 PRs) | 6-month: 37.7% | - | [11] |
| Trabectedin + Ipilimumab + Nivolumab | Advanced Soft Tissue Sarcoma | II (SAINT) | 91 | 25% | 7.4 months | 32.0 months | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with another agent on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (Trabectedin)
-
Combination agent (e.g., Olaparib, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C.[18]
-
Prepare serial dilutions of this compound and the combination agent in serum-free medium.
-
Treat the cells with single agents or the combination at various concentrations for 72 hours.[19]
-
After incubation, remove the treatment medium and add 20 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[18]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[19]
-
Incubate for 15 minutes at 37°C with shaking.[19]
-
Measure the absorbance at 492 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Clonogenic Assay
Objective: To assess the long-term survival and proliferative capacity of cells after treatment with this compound combination therapy.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound (Trabectedin)
-
Combination agent (e.g., Olaparib)
-
Glutaraldehyde (0.5%)
-
Sulforhodamine B stain
-
Colony counting system
Protocol:
-
Seed cells in 6-well plates at a density of 2,000 cells/well.[5]
-
Allow cells to attach overnight.
-
Treat cells with this compound, the combination agent, or the combination for 120 hours.[5]
-
After treatment, replace the medium with fresh, drug-free medium and allow colonies to form for 8-21 days.
-
Fix the colonies with 0.5% glutaraldehyde.[5]
-
Stain the colonies with Sulforhodamine B.[5]
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (Trabectedin)
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of single agents or the combination for 48-72 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the combination therapy on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (Trabectedin)
-
Combination agent
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the combination therapy for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.[20]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.[20]
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To analyze the expression of key proteins involved in DNA damage response and apoptosis.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or the combination agent for the desired time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line suspension
-
This compound (Trabectedin)
-
Combination agent
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 32 mm³).[21]
-
Randomize mice into treatment groups (vehicle control, single agents, combination therapy).[7]
-
Administer treatments according to a predefined schedule. For example, Trabectedin at 0.15 mg/kg intravenously once a week.[11]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated as (length x width²)/2.[11]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Signaling Pathway: Trabectedin and PARP Inhibitor Synergy
Caption: Synergistic mechanism of Trabectedin and PARP inhibitors.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
Logical Relationship: this compound's Multifaceted Antitumor Effects
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trabectedin promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of trabectedin and the PARP inhibitor rucaparib in soft-tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trabectedin and irinotecan combination regresses a cisplatinum-resistant osteosarcoma in a patient-derived orthotopic xenograft nude-mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Trabectedin and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. JSM Central || Article Info [jsmcentral.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Trabectedin and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. advetresearch.com [advetresearch.com]
- 20. medicine.uams.edu [medicine.uams.edu]
- 21. PARP1 expression drives the synergistic antitumor activity of trabectedin and PARP1 inhibitors in sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Ecubectedin: A Novel Tool for Studying Transcriptional Regulation in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin (PM14) is a novel synthetic compound belonging to the ecteinascidin family of marine-derived antitumor agents. It acts as a potent transcriptional inhibitor, demonstrating significant antiproliferative activity in a range of cancer cell lines and in vivo tumor models.[1][2] Its unique mechanism of action, which involves the modulation of the transcriptional machinery, makes it a valuable tool for researchers studying gene regulation, DNA repair, and cell cycle control in the context of cancer biology and drug development.
This compound exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction triggers the stalling and subsequent proteasomal degradation of elongating RNA Polymerase II (Pol II), leading to an arrest of transcription.[1] This process ultimately results in the formation of DNA double-strand breaks, induction of S-phase cell cycle arrest, and apoptosis.[1] Notably, this compound has been shown to specifically inhibit transactivated transcription, such as that mediated by the NF-κB signaling pathway.[1]
These application notes provide a summary of the antitumor activity of this compound and detailed protocols for key experiments to investigate its effects on transcriptional regulation.
Data Presentation
In Vitro Antitumor Activity
This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines, with mean GI50 values (the concentration causing 50% growth inhibition) typically in the very low nanomolar range.[1]
| Metric | Observation | Reference |
| GI50 Values | Very low nanomolar range across a panel of solid human cancer cell lines. | [1] |
| mRNA Synthesis Inhibition | 85% reduction after 90 minutes of treatment. | [1] |
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor efficacy in various xenograft models of human cancers.
Table 1: In Vivo Efficacy of this compound in Human Cancer Xenograft Models [1]
| Cancer Type | Xenograft Model | Dose and Schedule | Observed Effect | Statistical Significance |
| Breast Cancer | MDA-MB-231 | 1.25 mg/kg, IV, Days 0, 7, 14 | Statistically significant reduction in tumor volume. 1/10 complete tumor remissions (lasting 103 days). | p≤0.0005 (Days 7-35) |
| Soft Tissue Sarcoma | HT-1080 | 1.25 mg/kg, IV, Days 0, 7, 14 | Statistically significant reduction in tumor volume. | p≤0.0004 (Days 2-14) |
| Small Cell Lung Cancer (SCLC) | H526 | 1.25 mg/kg, IV, Days 0, 7, 14 | Statistically significant reduction in tumor volume. 9/10 complete tumor remissions (lasting 220 days). | p≤0.0001 (from Day 4) |
| Small Cell Lung Cancer (SCLC) | H82 | 1.25 mg/kg, IV, Days 0, 7, 14 | Statistically significant reduction in tumor volume. | p≤0.0001 (Days 5-14) |
| Prostate Cancer | 22Rv1 | 1.25 mg/kg, IV, Days 0, 7, 14 | Statistically significant reduction in tumor volume. 7/10 complete tumor remissions (lasting 13 days). | p≤0.0001 (Days 3-14) |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Soft Tissue Sarcoma [3]
| Sarcoma Subtype | PDX Model | Dose and Schedule | Observed Effect on Tumor Volume (Day 16) |
| Leiomyosarcoma (LMS) | UZLX-STS22_2 | 1.2 mg/kg, IV, once weekly | No statistically significant difference compared to vehicle. |
| Leiomyosarcoma (LMS) | STS111 | 1.2 mg/kg, IV, once weekly | Statistically significant stabilization. |
| Dedifferentiated Liposarcoma (DDLPS) | STS204 | 1.2 mg/kg, IV, once weekly | Statistically significant stabilization. |
| Dedifferentiated Liposarcoma (DDLPS) | STS112 | 1.2 mg/kg, IV, once weekly | Statistically significant stabilization. |
| Synovial Sarcoma (SySa) | STS336 | 1.2 mg/kg, IV, once weekly | Statistically significant stabilization. |
| CIC-rearranged Sarcoma (CRS) | STS134 | 1.2 mg/kg, IV, once weekly | Statistically significant shrinkage to 41% of baseline. |
Experimental Protocols
Assessment of In Vitro Antiproliferative Activity (MTT Assay)
This protocol describes how to determine the GI50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using appropriate software.
Analysis of Transcriptional Inhibition (³H-Uridine Incorporation Assay)
This protocol measures the inhibition of mRNA synthesis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
24-well plates
-
[³H]-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., a concentration around the GI50 value) for various time points (e.g., 30, 60, 90, 120 minutes).
-
During the last 30 minutes of each treatment period, add 1 µCi/mL of [³H]-Uridine to each well.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding 1 mL of 10% TCA and incubating on ice for 30 minutes.
-
Wash the wells twice with 5% TCA.
-
Lyse the cells by adding 500 µL of 0.1 N NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]-Uridine incorporation relative to the untreated control.
NF-κB Reporter Assay
This protocol assesses the effect of this compound on TNFα-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNFα
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by adding TNFα (e.g., 10 ng/mL) to the wells. Include a non-induced control.
-
Incubate the plate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of TNFα-induced NF-κB activity by this compound.
Western Blot for RNA Polymerase II Degradation
This protocol detects the degradation of the large subunit of RNA Polymerase II (RPB1) upon this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Primary antibody against RPB1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against RPB1.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ethanol (70%)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Mechanism of action of this compound in a tumor cell.
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols for Experimental Models of Ecteinascidin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ecubectedin (PM14) is a novel synthetic analogue of the marine-derived anti-tumor agent Ecteinascidin-743 (Trabectedin). Like its predecessor, this compound acts as a potent transcriptional inhibitor by binding to the minor groove of DNA, which ultimately leads to DNA double-strand breaks and cell cycle arrest, primarily in the S-phase.[1] While showing promise in clinical trials for various solid tumors, the development of drug resistance remains a significant clinical challenge.[2] Understanding the mechanisms of resistance is crucial for optimizing its therapeutic use and developing strategies to overcome it.
These application notes provide a comprehensive overview of experimental models for studying resistance to Ecteinascidins, with a primary focus on Trabectedin as a well-established model, and inferential protocols for the newer analogue, this compound. Detailed methodologies for generating resistant cell lines and performing key analytical experiments are provided to guide researchers in this field.
Experimental Models of Ecteinascidin Resistance
The primary models for studying Ecteinascidin resistance are acquired resistance models developed in vitro and in vivo.
1.1. In Vitro Models: Resistant Cancer Cell Lines
The most common approach is the generation of resistant cancer cell lines through continuous exposure to escalating concentrations of the drug. This process mimics the clinical scenario of acquired resistance.
-
Parental Cell Lines: A variety of human cancer cell lines have been used to develop Trabectedin resistance, including:
-
Generation of Resistance: Resistant sublines are typically established by exposing the parental cells to stepwise increasing concentrations of the drug over several months.[3][5] This selective pressure allows for the survival and proliferation of cells that have developed resistance mechanisms.
1.2. In Vivo Models: Patient-Derived Xenografts (PDXs)
PDX models, where tumor tissue from a patient is implanted into immunocompromised mice, offer a more clinically relevant system.
-
Model System: Patient-derived myxoid liposarcoma xenografts (e.g., ML017) have been made resistant to Trabectedin (ML017/ET) through repeated in vivo treatment of the tumor-bearing mice.[6]
-
Advantages: PDX models better recapitulate the heterogeneity and tumor microenvironment of human cancers, providing valuable insights into resistance mechanisms that may not be apparent in cell line models.
Mechanisms of Resistance to Ecteinascidins
Several key mechanisms of resistance to Trabectedin have been identified, which are likely to be relevant for this compound due to their similar structures and mechanisms of action.
-
Defects in Nucleotide Excision Repair (NER) Pathway: The NER pathway is crucial for repairing DNA damage induced by Ecteinascidins. Downregulation or loss of key NER proteins, such as ERCC1, XPF, and XPG, is a common mechanism of resistance.[3] Cells with deficient NER are unable to process the drug-DNA adducts into lethal DNA strand breaks, leading to drug tolerance.[7]
-
Overexpression of ABCB1 (MDR1/P-glycoprotein): Increased expression of the drug efflux pump P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, can actively transport Ecteinascidins out of the cell, reducing intracellular drug accumulation and cytotoxicity.[8]
-
Alterations in Transcriptional Regulation: Since Ecteinascidins are transcriptional inhibitors, changes in the expression or activity of transcription factors and co-regulators can influence drug sensitivity.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the drug's cytotoxic effects.
Data Presentation: Quantitative Analysis of Resistance
A key step in characterizing resistant models is to quantify the degree of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the drug in the parental and resistant cell lines.
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Fold Resistance | Reference |
| 402-91 (Myxoid Liposarcoma) | 1.5 | 402-91/T | 8.3 | 6 | [3] |
| A2780 (Ovarian Carcinoma) | 8.2 | A2780/T | 48 | 6 | [3] |
| NCI-H295R (Adrenocortical) | 0.15 | - | - | - | [9] |
| MUC-1 (Adrenocortical) | 0.80 | - | - | - | [9] |
| HAC-15 (Adrenocortical) | 0.50 | - | - | - | [9] |
Experimental Protocols
4.1. Protocol for Generating this compound-Resistant Cell Lines
This protocol is adapted from established methods for generating Trabectedin-resistant cell lines and can be applied to develop this compound-resistant models.[3][5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (PM14)
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
96-well plates, T25 and T75 flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a cell viability assay (e.g., MTT, see Protocol 4.2) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several weeks.
-
-
Stepwise Dose Escalation:
-
Once the cells are stably growing at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Again, culture the cells until their growth rate recovers.
-
Repeat this dose escalation process incrementally. It is crucial to be patient, as each step can take several weeks to months.
-
At each stage of stable growth, freeze down vials of cells for backup.
-
-
Characterization of the Resistant Cell Line:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells in drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
The resistant cell line is now ready for further molecular and cellular characterization.
-
Caption: Workflow for generating drug-resistant cell lines.
4.2. Protocol for Cell Viability (MTT) Assay
This assay is used to determine the IC50 of a drug.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the log of the drug concentration versus cell viability and use a non-linear regression model to determine the IC50 value.
-
4.3. Protocol for Western Blotting of NER Proteins (ERCC1 & XPF)
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ERCC1 (e.g., 1:500 - 1:1000 dilution)[10]
-
Rabbit anti-XPF (dilution as per manufacturer's recommendation)
-
Mouse anti-β-actin (loading control, e.g., 1:5000)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
4.4. Protocol for qPCR Analysis of ABCB1 (MDR1) Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Validated primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB). Commercially available, pre-validated primer sets are recommended (e.g., Sino Biological, HP101566).[3]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for ABCB1 and the housekeeping gene.
-
-
Data Analysis:
-
Run the qPCR program.
-
Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.
-
4.5. Protocol for Cell Cycle Analysis by Flow Cytometry
Materials:
-
Parental and resistant cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound (at a concentration around the IC50) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
-
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action and resistance.
Caption: Workflow for characterizing resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. sinobiological.com [sinobiological.com]
- 4. Ecteinascidin-743 drug resistance in sarcoma cells: transcriptional and cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of responsiveness to and resistance against trabectedin in murine models of human myxoid liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbexa.com [abbexa.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ecubectedin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecubectedin (also known as PM14 or Ecteinascidin-743/Trabectedin) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage of this compound for mouse models?
A1: Based on preclinical studies, a common dosage for this compound in xenograft mouse models is 1.25 mg/kg, administered intravenously on a schedule of days 0, 7, and 14.[1] For the related compound Trabectedin, a dosage of 0.15 mg/kg of body weight administered intravenously once a week for three weeks has been used in osteosarcoma mouse models.[2] It is crucial to perform dose-finding studies for your specific animal model and cancer type to determine the optimal therapeutic window.
Q2: What is a suitable vehicle for reconstituting and administering this compound in vivo?
A2: A commonly used vehicle for the in vivo administration of this compound and related compounds is a 5% dextrose solution.
Q3: What is the established mechanism of action for this compound?
A3: this compound is a transcriptional inhibitor that binds to the minor groove of DNA.[1][3] This interaction forms adducts, leading to a cascade of events including the inhibition of RNA synthesis, the induction of DNA double-strand breaks, and cell cycle arrest in the S-phase.[1] Ultimately, this process triggers apoptotic cell death in tumor cells.[1][4] The mechanism also involves the stalling and degradation of elongating RNA Polymerase II.[1]
Q4: What are the expected toxicities associated with this compound in in vivo studies?
A4: Preclinical toxicology studies with related compounds have identified the liver, kidney, spleen, bone marrow, pancreas, and gastrointestinal tract as major targets of toxicity.[2] Common findings include reversible increases in liver enzymes (AST and ALT), and hematological toxicities such as neutropenia and thrombocytopenia.[5] Muscle-related issues, monitored by creatine phosphokinase (CPK) levels, have also been noted.[6] Injection site reactions, including necrosis, have been observed, emphasizing the need for careful administration.[2]
Q5: How should this compound be stored?
A5: this compound is supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent like DMSO, it can be stored at -80°C for up to six months or at -20°C for one month.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Improper solvent selection.- Temperature fluctuations.- Exceeding solubility limits. | - Ensure complete dissolution in a suitable solvent such as DMSO before further dilution in an aqueous vehicle like 5% dextrose.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- If precipitation persists, consider preparing a more dilute stock solution. |
| Injection site reaction (e.g., swelling, necrosis) | - Extravasation of the drug.- High concentration of the injected solution. | - Administer via a central venous line if possible for continuous infusions. For bolus injections, ensure proper needle placement and inject slowly.- Dilute the final drug solution to a larger volume to reduce concentration at the injection site.[5] |
| Unexpected animal mortality | - Dose is too high for the specific animal strain or model.- Rapid infusion rate. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- Administer the injection slowly over a set period. |
| Inconsistent anti-tumor efficacy | - Improper drug preparation or storage.- Variation in tumor burden at the start of treatment.- Development of drug resistance. | - Strictly adhere to the reconstitution and storage protocols.- Randomize animals into treatment groups based on tumor volume to ensure uniformity.- Investigate mechanisms of resistance in non-responding tumors. |
| Elevated liver enzymes in blood work | - Hepatotoxicity is a known side effect of this class of drugs.[2] | - Consider co-administration of hepatoprotective agents, such as dexamethasone, which is used in clinical settings.[5]- Monitor liver enzymes closely and adjust the dose or schedule if severe toxicity is observed. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration of this compound and Related Compounds
| Compound | Animal Model | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| This compound | Athymic nu/nu mice with human tumor xenografts | 1.25 mg/kg | Intravenous | Days 0, 7, and 14 | Not specified | [1] |
| Trabectedin | Mice with osteosarcoma | 0.15 mg/kg | Intravenous | Once a week for 3 weeks | Not specified | [2] |
| This compound | Mice with soft tissue sarcoma patient-derived xenografts | 1.2 mg/kg | Intravenous (tail vein) | Once weekly | 5% dextrose | [7] |
| Trabectedin | Rats | 15 µg/m²/day | Not specified | Daily | Not specified | [2] |
| Trabectedin | Rabbits | 24 µg/m²/day | Not specified | Daily | Not specified | [2] |
Table 2: Potential Solvents and Formulations for In Vivo Use
| Formulation Component | Purpose | Note |
| DMSO | Initial solvent for powder | Use a minimal amount to achieve complete dissolution. |
| PEG300/PEG400 | Solubilizing agent | Can be used to improve the solubility of hydrophobic compounds. |
| Tween 80 | Surfactant/Emulsifier | Helps to maintain the drug in solution when diluted in an aqueous vehicle. |
| Carboxymethyl cellulose | Suspending agent | Can be used to create a uniform suspension for oral administration. |
| 5% Dextrose | Aqueous vehicle | A common vehicle for intravenous injections. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound powder to reach room temperature.
-
Aseptically add a precise volume of sterile DMSO to the vial to create a stock solution (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Dilution for Injection:
-
Based on the animal's weight and the desired dose (e.g., 1.25 mg/kg), calculate the required volume of the stock solution.
-
Aseptically withdraw the calculated volume of the this compound stock solution.
-
Dilute the stock solution in a sterile 5% dextrose solution to the final desired injection volume (typically 100-200 µL for a mouse).
-
Mix the final solution by gentle inversion.
-
-
Pre-injection Preparation:
-
Visually inspect the final solution for any particulates or precipitation. If observed, do not use.
-
Draw the solution into a sterile syringe with an appropriate gauge needle (e.g., 27-30G for tail vein injection in mice).
-
Ensure the final solution is at room temperature before injection.
-
Protocol 2: In Vivo Administration via Tail Vein Injection in Mice
-
Animal Preparation:
-
Properly restrain the mouse, for example, using a commercial restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Clean the tail with an alcohol swab.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution (e.g., over 30-60 seconds).
-
If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location on the tail.
-
-
Post-injection Monitoring:
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth according to the experimental plan.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [pharmamar.com]
- 5. Trabectedin Dosing and Administration | YONDELIS® [yondelis.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound (PM14) / PharmaMar [delta.larvol.com]
Troubleshooting Ecubectedin instability in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of Ecubectedin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PM14) is a synthetic analog of the anti-tumor agent lurbinectedin.[1][2] It functions as a potent transcriptional inhibitor.[3][4] this compound binds to the minor groove of DNA and inhibits RNA synthesis, which in turn prevents the transcription of protein-coding genes.[1][4] This action leads to the stalling and subsequent proteasomal degradation of elongating RNA Polymerase II, inducing double-strand breaks in the DNA, cell cycle arrest in the S-phase, and ultimately, apoptotic cell death in tumor cells.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Unopened vials of this compound powder should be stored at 2–8°C.[6] While specific long-term stability data for this compound stock solutions are not published, general practice for similar compounds suggests storing stock solutions in a suitable solvent like DMSO at -20°C or -80°C to minimize degradation.[7] Based on data for its analog lurbinectedin, reconstituted solutions may be stable for up to 14 days when stored at 2-8°C and protected from light.[8]
Troubleshooting Guide for this compound Instability in Solution
This guide addresses common problems researchers may encounter when working with this compound solutions.
Problem 1: Precipitation or cloudiness observed in the this compound solution upon preparation or storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Aqueous Buffers | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO) before diluting into your aqueous experimental medium. Minimize the final concentration of the organic solvent in your assay. | This compound, like its analog lurbinectedin, has low aqueous solubility.[1][5] A concentrated stock in a suitable organic solvent ensures it is fully dissolved before further dilution. |
| Temperature Effects | Ensure the solution is brought to room temperature or the experimental temperature before use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | Temperature fluctuations can affect solubility and may cause the compound to precipitate out of solution.[9] |
| pH of the Solution | For aqueous solutions, consider adjusting the pH. The solubility of the related compound lurbinectedin increases in acidic conditions.[1] | The ionization state of a compound can significantly impact its solubility. |
| Incompatible Solvent Mixture | When preparing formulations with co-solvents (e.g., for in vivo studies), ensure thorough mixing at each step. Follow established protocols, such as those using PEG300 and Tween 80.[2] | Improper mixing can lead to localized areas of poor solubility and precipitation. |
Problem 2: Loss of this compound activity in experiments over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Based on lurbinectedin data, diluted aqueous solutions should be used within 24 hours, even when stored at 2-8°C.[6][10] | The stability of this compound in aqueous solutions at working concentrations over extended periods is not well characterized. Its analog, lurbinectedin, has limited stability in diluted solutions.[6][10] |
| Photodegradation | Protect solutions from light, especially during storage and long experiments. Use amber vials or cover containers with aluminum foil. | DNA-binding agents can be susceptible to photodegradation, which can lead to a loss of activity.[11][12] |
| Adsorption to Labware | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Reconstitution: Dissolve the required amount of this compound powder in 100% DMSO to create a stock solution of a desired concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Recommended In Vivo Formulation Protocol
This protocol is based on common formulations for poorly soluble compounds and is provided as a starting point. Optimization may be required.
-
Prepare a concentrated stock: Dissolve this compound in DMSO.
-
Add co-solvent: Add PEG300 to the DMSO stock solution and mix until clear.
-
Add surfactant: Add Tween 80 and mix until the solution is clear.
-
Add aqueous component: Add sterile water (ddH₂O) and mix thoroughly.[2]
Data Presentation
Table 1: Solubility and Stability of Lurbinectedin (this compound Analog)
| Parameter | Condition | Observation | Citation |
| Aqueous Solubility | Water | Insoluble or practically insoluble | [1][5] |
| Acidic pH (pH 4) | Very slightly soluble | [1] | |
| Acidic pH (pH 2) | Sparingly soluble | [1] | |
| DMSO Solubility | 25°C | 100 mg/mL | [13] |
| Stability of Reconstituted Solution | 500 µg/mL in water for injection, 2-8°C, protected from light | Stable for at least 14 days | [8] |
| Stability of Diluted Solution | 15-70 µg/mL in 0.9% NaCl or 5% Dextrose, 2-8°C, protected from light | Stable for at least 14 days | [8] |
| Room temperature/ambient light or 2-8°C | Stable for up to 24 hours | [6][10] |
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for assessing this compound solution stability.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Post-marketing safety evaluation of lurbinectedin: a pharmacovigilance analysis based on the FAERS database [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DailyMed - ZEPZELCA- lurbinectedin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Cell line-specific responses to Ecubectedin treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with Ecubectedin (also known as PM14).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent transcriptional inhibitor.[2][3] Its primary mechanism involves binding to the minor groove of DNA, which leads to the stalling and subsequent irreversible proteasomal degradation of elongating RNA Polymerase II.[4][5][6] This inhibition of transcription ultimately results in the formation of double-strand DNA breaks, leading to cell cycle arrest in the S-phase and induction of apoptosis.[4][5]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent antitumor activity in vitro across a range of human cancer cell lines, including but not limited to:
-
Breast cancer (e.g., MDA-MB-231)[4]
-
Soft tissue sarcoma (e.g., HT-1080)[4]
-
Small Cell Lung Cancer (SCLC) (e.g., H526 and H82)[4]
-
Prostate cancer (e.g., 22Rv1)[4]
-
Gastric cancer[7]
-
Neuroendocrine prostate cancer[7]
Q3: What are the expected GI50 values for this compound?
A3: this compound exhibits potent in vitro antitumor activity with mean GI50 values in the very low nanomolar range.[4] Specific GI50 values can vary significantly between different cell lines and experimental conditions. Researchers should perform dose-response experiments to determine the precise GI50 for their specific cell line of interest.
Q4: Which signaling pathways are known to be affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer progression:
-
NF-κB Pathway: this compound can inhibit transactivated transcription mediated by NF-κB.[4][5]
-
Wnt/β-catenin Pathway: It has been shown to repress Wnt/β-catenin signaling, which is often dysregulated in cancers like gastric cancer.[7]
-
p53 Signaling Pathway: As a DNA damaging agent, this compound can activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[8]
Q5: Are there any known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to related compounds in the ecteinascidin family is often associated with alterations in DNA repair pathways. Deficiencies in the Nucleotide Excision Repair (NER) pathway can confer resistance, whereas deficiencies in Homologous Recombination (HR) can increase sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for and discard contaminated cultures. Use sterile techniques. | |
| No significant apoptosis observed | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Apoptosis assay not sensitive enough. | Try a different apoptosis detection method (e.g., caspase activity assay in addition to Annexin V). | |
| Difficulty detecting RNA Pol II degradation | Suboptimal protein extraction. | Use a lysis buffer that effectively extracts nuclear proteins and include protease and phosphatase inhibitors. |
| Insufficient drug treatment time. | Perform a time-course experiment to identify the optimal time point for observing RNA Pol II degradation. | |
| Antibody not specific or sensitive enough. | Use a validated antibody specific for the largest subunit of RNA Polymerase II (RPB1). | |
| Unexpected cell cycle arrest phase | Cell line-specific response. | Different cell lines may exhibit variations in their cell cycle response. Confirm your findings with repeat experiments. |
| Issues with cell cycle analysis protocol. | Ensure proper cell fixation and permeabilization. Use RNase treatment to avoid RNA staining with propidium iodide.[9] |
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (Mean) |
| Various Solid Human Cancers | Solid Tumors | Very low nanomolar range[4] |
Note: Specific GI50 values are highly dependent on the cell line and experimental conditions. The information provided is based on published abstracts and may not be exhaustive.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[9][12][13]
Western Blot for RNA Polymerase II Degradation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the RPB1 subunit of RNA Polymerase II. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. You are being redirected... [pharmamar.com]
- 2. You are being redirected... [pharmamar.com]
- 3. vigo-avocats.com [vigo-avocats.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. You are being redirected... [pharmamar.com]
- 8. Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Ecteinascidin (Trabectedin)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Ecteinascidin-743 (Trabectedin). The information provided here is intended to help address potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected cytotoxicity in our cancer cell lines with a new batch of synthetic trabectedin. What could be the cause?
A1: Reduced cytotoxicity with a new batch of trabectedin can stem from several factors. It is crucial to systematically investigate the potential causes:
-
Purity and Integrity of the Compound: The most common reason for decreased activity is a lower percentage of the active pharmaceutical ingredient (API) or the presence of impurities. Impurities introduced during the complex multi-step synthesis can interfere with the drug's mechanism of action.[1][2]
-
Compound Stability and Handling: Trabectedin is sensitive to environmental conditions. Improper storage, such as exposure to light or elevated temperatures, can lead to degradation.[3][4] Additionally, the compound's stability in different solvents and media should be considered.
-
Assay Conditions: Variability in experimental parameters, including cell density, passage number, and incubation times, can significantly impact the observed IC50 values.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the purity data from the CoA of the new batch with that of previous batches. Pay close attention to the levels of known impurities.
-
Analytical Characterization: If possible, perform in-house analytical verification of the compound's identity and purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Review Storage and Handling Procedures: Ensure that the compound has been stored at the recommended temperature (typically -20°C), protected from light, and handled with appropriate care to prevent degradation.[3][4]
-
Standardize Biological Assays: Use a well-characterized, sensitive cell line as a positive control to confirm the biological activity of the new batch. Ensure consistency in all assay parameters.
Q2: Our HPLC analysis of a new trabectedin batch shows a different impurity profile compared to the reference standard. How should we interpret this?
A2: A different impurity profile warrants careful consideration as it can directly impact the compound's biological activity and safety profile. The complex synthesis of trabectedin can lead to the formation of various related substances.[5][6][7][8]
Interpretation and Action:
-
Identify and Quantify Impurities: If possible, use mass spectrometry (MS) to identify the chemical structures of the new impurities. Quantify their levels relative to the main trabectedin peak.
-
Consult Supplier: Contact the supplier to discuss the observed differences in the impurity profile. They may have additional data on the identity and potential biological impact of these impurities.
-
Biological Activity Assessment: Perform a side-by-side comparison of the new batch with a previously validated, effective batch in a sensitive in vitro assay (e.g., a cell proliferation assay) to determine if the altered impurity profile affects its potency.
Q3: We are preparing trabectedin for in vivo studies and are concerned about its stability in our vehicle formulation. What are the key stability considerations?
A3: Trabectedin's stability in solution is a critical factor for in vivo experiments. The drug is known to be hydrophobic and its solubility is enhanced in acidic media.[9]
Key Stability Considerations:
-
pH of the Formulation: The stability of trabectedin can be pH-dependent. It is advisable to maintain the pH of the formulation within a range that ensures both solubility and stability.
-
Excipients: The choice of excipients in the vehicle can influence the drug's stability. Compatibility studies with your specific formulation are recommended.
-
Storage of the Dosing Solution: Prepared dosing solutions should be used as quickly as possible. If storage is necessary, it should be at a controlled temperature and protected from light. Stability studies have shown that reconstituted and diluted solutions are stable for up to 30 hours at room temperature or under refrigeration.[4]
-
Adsorption to Infusion Materials: Trabectedin has been shown to adsorb to certain infusion materials, which can lead to a lower effective dose being administered.[10] Using compatible materials for preparation and administration is crucial.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of Trabectedin
This protocol is adapted from established methods for the quantitative determination of trabectedin.[11][12][13]
Objective: To determine the purity of a synthetic trabectedin batch and quantify any impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., Zorbax SB, C18, 150x4.6mm, 3.5µm)[11][12][13]
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Trabectedin reference standard
-
Sample of the trabectedin batch to be tested
-
Appropriate solvent for sample preparation (e.g., a mixture of the mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile. The mobile phase composition is typically a ratio of buffer to acetonitrile (e.g., 70:30 v/v).[11][12][13]
-
Standard Solution Preparation: Accurately weigh and dissolve the trabectedin reference standard in the solvent to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution of the trabectedin batch in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. Calculate the purity of the batch by determining the area percentage of the main trabectedin peak relative to the total area of all peaks. Identify and quantify any impurity peaks.
Data Presentation:
| Parameter | Condition |
| Column | Zorbax SB, C18 (150x4.6mm, 3.5µm) |
| Mobile Phase | Phosphate buffer (pH 3.0):Acetonitrile (70:30 v/v) |
| Flow Rate | 0.8 ml/min |
| Detection | 215 nm or 315 nm |
| Temperature | Ambient |
Table 1: Summary of RP-HPLC parameters for trabectedin purity analysis.
Protocol 2: Cell Viability Assay (MTS) to Assess Biological Activity
This protocol outlines a general procedure to determine the cytotoxic activity of trabectedin batches on cancer cell lines.[14][15][16]
Objective: To compare the IC50 values of different trabectedin batches in a sensitive cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to trabectedin (e.g., various sarcoma or ovarian cancer cell lines)[14][15][16][17]
-
Complete cell culture medium
-
96-well cell culture plates
-
Trabectedin batches to be tested
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each trabectedin batch in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of trabectedin. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[14][17]
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each trabectedin batch.
Data Presentation:
| Trabectedin Batch | Cell Line | Incubation Time (h) | IC50 (nM) |
| Reference Standard | SW872 (Liposarcoma) | 72 | e.g., 0.68[16] |
| New Batch A | SW872 (Liposarcoma) | 72 | Experimental Value |
| New Batch B | SW872 (Liposarcoma) | 72 | Experimental Value |
Table 2: Example of a data table for comparing the biological activity of different trabectedin batches.
Visualizations
Caption: Workflow for quality control and validation of a new batch of synthetic trabectedin.
Caption: Simplified signaling pathway of Trabectedin's mechanism of action.[9][18][19][20][21][22]
References
- 1. Trabectedin | 114899-77-3 [chemicalbook.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Analysis of Ecteinascidin 743, a new potent marine-derived anticancer drug, in human plasma by high-performance liquid chromatography in combination with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Development of Yondelis® (trabectedin, ET-743). A semisynthetic process solves the supply problem - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic studies toward ecteinascidin 743 [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic studies on ecteinascidin-743: constructing a versatile pentacyclic intermediate for the synthesis of ecteinascidins and saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. wjpls.org [wjpls.org]
- 12. ijbpas.com [ijbpas.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Trabectedin and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The antitumor agent ecteinascidin 743: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trabectedin: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trabectedin - Wikipedia [en.wikipedia.org]
- 22. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of Ecubectedin-related cytotoxicity in normal cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytotoxic effects of this compound on normal cells?
A1: The most commonly observed dose-limiting toxicities of this compound (Trabectedin) in normal cells are myelosuppression (neutropenia and thrombocytopenia) and hepatotoxicity (transient elevation of liver transaminases).[1][2][3] Rhabdomyolysis, though less common, is a serious adverse reaction that has also been reported.[4][5]
Q2: How can this compound-induced hepatotoxicity be mitigated?
A2: Premedication with dexamethasone has been shown to significantly reduce the incidence and severity of this compound-induced hepatotoxicity.[6][7][8][9] It is believed to work by decreasing hepatic exposure to this compound, possibly through the induction of cytochrome P450 enzymes.[10] Close monitoring of liver function tests is crucial.[8][11]
Q3: What is the recommended protocol for dexamethasone premedication?
A3: A common and effective regimen is the administration of 20 mg of dexamethasone intravenously 30 minutes prior to each this compound infusion.[8][12][13][14][15] Some protocols also include oral dexamethasone (e.g., 4 mg twice daily) the day before treatment.[6][11]
Q4: How should myelosuppression be managed during this compound treatment?
A4: Management of myelosuppression involves regular monitoring of complete blood counts.[11][16] Dose delays or reductions are recommended if the absolute neutrophil count (ANC) or platelet count falls below specific thresholds.[12][17][18] For instance, the next dose should be delayed if the ANC is less than 1,500 cells/mm³ or platelets are below 100,000/mm³.[14][18]
Q5: What are the guidelines for dose reduction in response to toxicity?
A5: Dose adjustments are critical for managing toxicities. For hematological toxicity, a dose reduction is recommended for severe neutropenia or thrombocytopenia.[12][17] Similarly, for hepatotoxicity, if liver transaminases (AST or ALT) exceed 5 times the upper limit of normal (ULN), a dose reduction for the subsequent cycle is advised.[12]
Q6: What should be done in case of this compound extravasation?
A6: this compound is a vesicant, and extravasation can lead to tissue necrosis.[4] Therefore, administration through a central venous line is strongly recommended.[11][13][19][20][21] If extravasation occurs, the infusion should be stopped immediately. While there is no specific antidote, general management protocols for vesicant extravasation should be followed, which may include aspiration of the drug, elevation of the limb, and application of cold compresses.[2][22][23] Surgical debridement may be necessary in cases of necrosis.[4][24]
Q7: Are there any significant drug-drug interactions to be aware of?
A7: Yes, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[25][26] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase this compound exposure and toxicity, while strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease its efficacy.[14][21][25][26][27] Therefore, concomitant use of strong CYP3A4 modulators should be avoided.[25][26][27]
Troubleshooting Guides
Issue: Grade 3/4 Hepatotoxicity Observed
Symptoms: Significant elevation in serum aminotransferases (AST/ALT > 5x ULN).[12]
Possible Cause: High sensitivity to this compound-induced liver injury.
Troubleshooting Steps:
-
Delay Dosing: Delay the next cycle of this compound for up to 3 weeks to allow for recovery.[12][18]
-
Dose Reduction: If liver function tests recover, reduce the dose of this compound for the subsequent cycle.[12]
-
Confirm Dexamethasone Premedication: Ensure that the dexamethasone premedication protocol was followed correctly.
-
Discontinuation: If severe liver dysfunction persists, permanent discontinuation of this compound may be necessary.[12][18]
Issue: Severe Neutropenia or Thrombocytopenia
Symptoms: Absolute Neutrophil Count (ANC) < 500/mm³ lasting for more than 5 days, or associated with fever or infection; Platelet count < 25,000/mm³.[27]
Possible Cause: this compound-induced myelosuppression.
Troubleshooting Steps:
-
Delay Dosing: Postpone the next treatment cycle until ANC is ≥ 1,500/mm³ and platelets are ≥ 100,000/mm³.[14][18]
-
Dose Reduction: Reduce the this compound dose for the subsequent cycles.[12][15][17]
-
Supportive Care: Consider the use of granulocyte-colony stimulating factor (G-CSF) for neutropenia as per institutional guidelines.[13]
Issue: Elevated Creatine Phosphokinase (CPK) Levels
Symptoms: CPK levels > 2.5 times the upper limit of normal.[12][18][27]
Possible Cause: Potential for rhabdomyolysis.
Troubleshooting Steps:
-
Withhold Treatment: Do not administer this compound if CPK levels are > 2.5 x ULN.[27]
-
Monitor: Closely monitor CPK levels, renal function, and for signs of muscle pain or weakness.[27]
-
Supportive Care: If rhabdomyolysis is confirmed, provide supportive measures such as intravenous hydration.[27]
Data Presentation
Table 1: Dexamethasone Premedication and Reduction in this compound-Induced Toxicities
| Toxicity (Grade 3-4) | Without Dexamethasone Premedication (% of courses) | With Dexamethasone Premedication (4 mg po bid 24h before) (% of courses) |
| Transaminase Elevation | 34% | 2% |
| Neutropenia | 24% | 2% |
| Thrombocytopenia | 25% | 0% |
| Data adapted from a study in advanced sarcoma patients.[6][16] |
Table 2: Dose Reduction Schedule for this compound-Related Toxicities
| Toxicity | Condition | Action |
| Hepatotoxicity | AST or ALT > 5 x ULN | Reduce next dose by one level.[12] |
| Total Bilirubin > ULN | Delay next dose and reduce by one level.[12][15] | |
| Myelosuppression | ANC < 1000/mm³ with fever/infection or ANC < 500/mm³ for > 5 days | Reduce next dose by one level.[12][15][17] |
| Platelets < 25,000/mm³ | Reduce next dose by one level.[12] | |
| Rhabdomyolysis | CPK > 5 x ULN | Reduce next dose by one level.[12] |
| Dose reduction levels: First reduction to 1.2 mg/m², Second reduction to 1.0 mg/m².[11][12][15] |
Experimental Protocols
Protocol 1: Dexamethasone Premedication for Mitigation of Hepatotoxicity and Myelosuppression
-
Intravenous Administration: Administer 20 mg of dexamethasone as an intravenous infusion 30 minutes prior to the start of the this compound infusion.[12][13][14][15]
-
Oral Administration (Optional): Administer 4 mg of dexamethasone orally, twice daily, on the day before this compound administration.[11]
-
Monitoring: Monitor liver function tests (AST, ALT, bilirubin, alkaline phosphatase) and complete blood counts (including ANC and platelets) weekly for the first two cycles and at least once between subsequent cycles.[11][16][23]
Protocol 2: Management of this compound Extravasation
-
Stop Infusion: Immediately stop the this compound infusion if extravasation is suspected.[22][23]
-
Aspirate: Attempt to aspirate any residual drug from the intravenous line.[23] Do not flush the line.[22]
-
Remove Cannula: Remove the intravenous cannula.[22]
-
Elevate Limb: Elevate the affected limb to reduce swelling.[22][23]
-
Apply Cold Compress: Apply a cold compress to the area for 20 minutes.[22]
-
Monitor: Closely monitor the site for signs of pain, redness, swelling, and necrosis.[22]
-
Surgical Consultation: If necrosis occurs, a surgical consultation for debridement may be necessary.[4][24]
Visualizations
Caption: this compound's mechanism of cytotoxicity in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. hse.ie [hse.ie]
- 3. youtube.com [youtube.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. yondelis.com [yondelis.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systems Pharmacodynamic Model of Combined Gemcitabine and Trabectedin in Pancreatic Cancer Cells. Part II: Cell Cycle, DNA Damage Response, and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete protection by high-dose dexamethasone against the hepatotoxicity of the novel antitumor drug yondelis (ET-743) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. Trabectedin Dosing and Administration | YONDELIS® [yondelis.com]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. UpToDate 2018 [doctorabad.com]
- 15. drugs.com [drugs.com]
- 16. ec.europa.eu [ec.europa.eu]
- 17. it.houstonmethodist.org [it.houstonmethodist.org]
- 18. reference.medscape.com [reference.medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. england.nhs.uk [england.nhs.uk]
- 22. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.viamedica.pl [journals.viamedica.pl]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Trabectedin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Trabectedin and lurbinectedin derail transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Ecubectedin and Trabectedin: A Comparative Analysis in Sarcoma Models
For Immediate Release
A deep dive into the preclinical profiles of ecubectedin and trabectedin offers researchers in sarcoma a comparative overview of these two DNA-binding agents. This guide synthesizes available data on their mechanisms of action, efficacy in sarcoma models, and the experimental approaches used to elucidate their activities.
This comparison guide is intended for researchers, scientists, and drug development professionals. It provides an objective look at the performance of this compound and trabectedin, supported by experimental data, to inform further preclinical and clinical research in sarcoma.
At a Glance: this compound vs. Trabectedin
| Feature | This compound (PM14) | Trabectedin (Yondelis®) |
| Drug Class | Transcriptional Inhibitor, Ecteinascidin Family | DNA Alkylating Agent, Tetrahydroisoquinoline Alkaloid |
| Primary Mechanism | Binds to DNA, inhibits transcription, stalls and degrades RNA Polymerase II, induces DNA double-strand breaks. | Binds to the minor groove of DNA, alkylates guanine at the N2 position, leading to a cascade of events interfering with transcription and DNA repair. |
| Signaling Pathway Modulation | - WNT/β-catenin pathway inhibition (observed in gastric cancer models)- NF-κB transactivation inhibition | - Affects multiple transcription factors- Modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs) |
| Cell Cycle Effects | Induces S-phase arrest | Can induce G2/M phase arrest |
| Preclinical Efficacy in Sarcoma | Demonstrated antitumor activity in patient-derived xenograft (PDX) models of leiomyosarcoma and CIC-rearranged sarcoma. | Established efficacy in various sarcoma subtypes, including liposarcoma and leiomyosarcoma. |
Quantitative Data Summary
A preclinical study directly compared the antitumor activity of this compound and trabectedin in patient-derived xenograft (PDX) models of soft tissue sarcoma (STS). The following table summarizes the key findings.
| Sarcoma Model | Treatment Group | Dosage | Outcome (Tumor Volume Change) |
| CIC-rearranged sarcoma (UZLX-STS134) | This compound | 1.2 mg/kg, QW, IV | Tumor shrinkage |
| Trabectedin | 0.15 mg/kg, QW, IV | Significant tumor growth | |
| Leiomyosarcoma (UZLX-STS22_2) | This compound | 1.2 mg/kg, QW, IV | Tumor growth (not significantly different from vehicle) |
| Trabectedin | 0.15 mg/kg, QW, IV | Tumor growth |
Data extracted from a 2024 AACR Annual Meeting abstract.[1]
Mechanism of Action and Signaling Pathways
This compound and trabectedin, while both targeting DNA, exhibit distinct mechanisms that influence different downstream cellular processes.
This compound: As a novel transcriptional inhibitor, this compound's mode of action is similar to that of lurbinectedin.[1] It binds to DNA and potently inhibits mRNA synthesis.[2] This is achieved by stalling and inducing the proteasomal degradation of elongating RNA Polymerase II.[2] The consequence of this transcriptional arrest is the induction of DNA double-strand breaks, leading to S-phase cell cycle arrest and ultimately, apoptosis.[2] Furthermore, this compound has been shown to specifically inhibit transactivated transcription, such as that mediated by NF-κB.[2] There is also evidence from gastric cancer models that this compound can modulate the WNT/β-catenin signaling pathway.[3]
Trabectedin: Trabectedin interacts with the minor groove of the DNA double helix, where it alkylates guanine at the N2 position.[4][5] This binding event bends the DNA towards the major groove, creating a unique structural distortion.[4][6] This adduct formation triggers a cascade of events that interfere with several transcription factors, DNA binding proteins, and DNA repair pathways.[4] A key feature of trabectedin's mechanism is its impact on the tumor microenvironment (TME). It has been shown to selectively induce apoptosis in tumor-associated macrophages (TAMs), thereby reducing the secretion of pro-inflammatory and pro-angiogenic cytokines and chemokines.[7][8] This modulation of the TME is believed to contribute significantly to its antitumor activity.[7]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and trabectedin.
Caption: Proposed mechanism of action for this compound.
Caption: Multifaceted mechanism of action for Trabectedin.
Experimental Protocols
The following provides an overview of the methodologies used in key experiments to characterize the activity of these compounds.
In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
References
- 1. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review - Lurbinectedin (Zepzelca) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [PDF] A Review of Trabectedin (ET-743): A Unique Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 8. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Ecubectedin and Lurbinectedin: A Comparative Analysis of Two Potent Transcriptional Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action, preclinical efficacy, and clinical development of ecubectedin and lurbinectedin, two promising anti-cancer agents from the ecteinascidin family.
Both this compound (also known as PM14) and lurbinectedin are potent transcriptional inhibitors that have demonstrated significant antitumor activity in a range of cancers. While they share a common ancestry and a core mechanism of action, emerging preclinical data suggests potential differences in their activity and spectrum of efficacy. This guide synthesizes available experimental data to offer a detailed comparison of these two compounds.
Core Mechanism of Action: Targeting Transcriptional Machinery
This compound and lurbinectedin exert their cytotoxic effects by targeting the fundamental process of gene transcription. Their primary mechanism involves binding to the minor groove of DNA, which triggers a cascade of events culminating in tumor cell death.[1][2]
Key Mechanistic Steps:
-
DNA Binding: Both molecules form adducts with guanine residues in the DNA minor groove.[1][2]
-
RNA Polymerase II (Pol II) Stalling: This DNA binding obstructs the progression of the RNA polymerase II enzyme along the DNA template during transcription.[1][2]
-
Pol II Degradation: The stalled Pol II is marked for destruction and subsequently degraded by the proteasome.[1][2]
-
DNA Damage: The transcriptional arrest and subsequent events lead to the formation of DNA double-strand breaks.[1]
-
Apoptosis: The accumulation of DNA damage and cellular stress ultimately triggers programmed cell death (apoptosis) in the cancer cells.[1]
Figure 1: Shared mechanism of action for this compound and lurbinectedin.
Preclinical Performance: A Head-to-Head Comparison
Direct comparative studies of this compound and lurbinectedin are emerging, providing valuable insights into their relative potency and efficacy.
In Vitro Antitumor Activity
While a direct head-to-head comparison of the in vitro potency of this compound and lurbinectedin across a broad panel of cell lines in a single study is not yet publicly available, independent studies provide data on their activity.
This compound has demonstrated potent in vitro antitumor activity with mean GI50 (50% growth inhibition) values in the very low nanomolar range across a panel of human cancer cell lines.[2] For instance, in one study, this compound inhibited mRNA synthesis by 85% after 90 minutes of treatment.[2]
Lurbinectedin has also shown potent in vitro activity, with IC50 (50% inhibitory concentration) values in the low nanomolar range in various small cell lung cancer (SCLC) cell lines.[3] The IC50 values for lurbinectedin in different SCLC molecular subtypes were reported as follows: SCLC-A (4.1 nM), SCLC-N (14.9 nM), SCLC-I (7.2 nM), and SCLC-P (0.2 nM).[3]
Table 1: In Vitro Potency of this compound and Lurbinectedin in Select Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Potency Metric | Value Range | Reference |
| This compound | Various Solid Tumors | Panel of human cancer cell lines | Mean GI50 | Very low nanomolar | [2] |
| Lurbinectedin | Small Cell Lung Cancer | SCLC-A subtype | IC50 | 4.1 nM | [3] |
| SCLC-N subtype | IC50 | 14.9 nM | [3] | ||
| SCLC-I subtype | IC50 | 7.2 nM | [3] | ||
| SCLC-P subtype | IC50 | 0.2 nM | [3] |
Note: The data for this compound and lurbinectedin are from separate studies and not from a direct comparative experiment.
In Vivo Antitumor Efficacy
A preclinical study directly compared the in vivo antitumor activity of this compound and lurbinectedin in patient-derived xenograft (PDX) models of soft tissue sarcoma (STS). This study provides the most direct comparative data available to date.
Table 2: In Vivo Antitumor Activity in Soft Tissue Sarcoma PDX Models
| PDX Model | Treatment Group | Tumor Volume Change from Baseline |
| Leiomyosarcoma (UZLX-STS22_2) | This compound | Tumor growth stabilization |
| Lurbinectedin | Tumor growth stabilization | |
| CIC-rearranged Sarcoma (UZLX-STS134) | This compound | Tumor shrinkage |
| Lurbinectedin | Tumor growth |
This data is derived from a single preclinical study and may not be representative of all sarcoma subtypes or other cancer types.
Clinical Development and Performance
Both this compound and lurbinectedin are in different stages of clinical development, with lurbinectedin having already received regulatory approval for a specific indication.
Lurbinectedin (Zepzelca®): Lurbinectedin is approved by the FDA for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[4] Clinical trials have demonstrated its efficacy in this patient population, showing a notable overall response rate and duration of response.[4][5]
This compound (PM14): this compound is currently in Phase II clinical development for the treatment of various solid tumors.[6] Early clinical data is being gathered to establish its safety and efficacy profile in different cancer types.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of transcriptional inhibitors like this compound and lurbinectedin.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
This assay is used to determine if a compound binds to a specific DNA sequence.
Protocol Outline:
-
Probe Preparation: A DNA oligonucleotide containing the putative binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the test compound (this compound or lurbinectedin).
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is visualized to detect the migration of the DNA probe. A "shift" in the migration of the labeled DNA, appearing as a band higher up the gel compared to the free probe, indicates the formation of a DNA-drug complex.
Figure 2: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Western Blot for RNA Polymerase II Degradation
This technique is used to measure the levels of RNA Polymerase II protein in cells after drug treatment.
Protocol Outline:
-
Cell Treatment: Cancer cell lines are treated with this compound, lurbinectedin, or a vehicle control for various time points.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for RNA Polymerase II.
-
Detection: The membrane is treated with a secondary antibody conjugated to an enzyme that allows for visualization of the protein bands. A decrease in the intensity of the RNA Polymerase II band in drug-treated samples compared to the control indicates degradation.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol Outline:
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye (like propidium iodide, which enters dead cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The data is analyzed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Figure 3: Quadrant analysis in an Annexin V apoptosis assay.
Summary and Future Directions
This compound and lurbinectedin are potent transcriptional inhibitors with a shared mechanism of action that has shown significant promise in oncology. Lurbinectedin has already made a clinical impact in the treatment of SCLC. This compound, as a newer agent, is demonstrating promising preclinical activity, with some early data suggesting a potentially different spectrum of in vivo efficacy compared to lurbinectedin.
Further head-to-head preclinical studies and maturing clinical trial data for this compound will be crucial to fully elucidate the comparative therapeutic potential of these two important anti-cancer agents. Researchers and drug development professionals should closely monitor the evolving landscape of these transcriptional inhibitors as they continue to be evaluated in a variety of malignancies.
References
Validating the Anti-Tumor Efficacy of Ecubectedin in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Ecubectedin in patient-derived xenograft (PDX) models, particularly in the context of soft tissue sarcoma (STS). It aims to offer an objective comparison with alternative therapeutic agents, supported by available preclinical data. This document summarizes key efficacy data, outlines relevant experimental methodologies, and visualizes the underlying mechanism of action to aid in the evaluation of this compound for further research and development.
Comparative Efficacy in Soft Tissue Sarcoma PDX Models
This compound, a novel transcriptional inhibitor, has demonstrated significant anti-tumor activity in preclinical studies utilizing patient-derived xenografts. A key study evaluated its efficacy in six distinct STS PDX models, including leiomyosarcoma, dedifferentiated liposarcoma, synovial sarcoma, and CIC-rearranged sarcoma, comparing it against standard-of-care and related compounds.[1]
While specific quantitative data from the direct comparative study by Gorgels et al. is not publicly available, the results indicate a strong anti-tumor effect of this compound. In these PDX models, this compound-treated tumors were statistically significantly smaller than vehicle-treated controls in five out of six models.[1] The treatment led to tumor volume stabilization in four of the six models and induced tumor shrinkage to 41% of the baseline volume in a CIC-rearranged sarcoma model.[1]
For a broader perspective, the following table summarizes the performance of this compound based on the available qualitative data from the aforementioned study, alongside quantitative data for comparator drugs from other studies in sarcoma PDX models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
| Compound | PDX Model(s) | Dosage and Schedule | Key Efficacy Outcomes | Reference |
| This compound | Soft Tissue Sarcoma (6 models) | 1.2 mg/kg, IV, once weekly | - Statistically significant tumor volume reduction vs. vehicle in 5/6 models.- Tumor volume stabilization in 4/6 models.- Tumor shrinkage to 41% of baseline in 1 model. | [1] |
| Doxorubicin | Pleomorphic Liposarcoma | 3 mg/kg, IV, weekly for 2 weeks | - No significant reduction in tumor growth compared to control. | [2] |
| Trabectedin | Pleomorphic Liposarcoma | 0.15 mg/kg, IV, weekly for 2 weeks | - Significant tumor growth inhibition compared to control (p=0.0032).- More effective than doxorubicin (p=0.0092). | [2] |
| Lurbinectedin | Small Cell Lung Cancer | 3.2 mg/m², IV, every 21 days | - Objective Response Rate (ORR) of 35.2%.- Median Progression-Free Survival (mPFS) of 3.5 months. | [3] |
Mechanism of Action: Transcriptional Inhibition and DNA Damage
This compound belongs to the ecteinascidin family of compounds, which act as transcriptional inhibitors.[1] Its mechanism of action, similar to the related compound lurbinectedin, involves a multi-step process that ultimately leads to tumor cell apoptosis. The key steps include:
-
DNA Binding: this compound binds to the minor groove of the DNA.
-
RNA Polymerase II Stalling: This binding leads to the stalling of elongating RNA Polymerase II (Pol II) on the DNA template.
-
Proteasomal Degradation of Pol II: The stalled Pol II is then targeted for irreversible degradation by the ubiquitin/proteasome system.
-
Induction of DNA Double-Strand Breaks: The disruption of the transcription process and the presence of the drug-DNA adducts lead to the formation of double-strand breaks.
-
Apoptosis: The accumulation of DNA damage triggers the apoptotic cascade, resulting in tumor cell death.[2]
Caption: Mechanism of Action of this compound.
Experimental Protocols for PDX Studies
The validation of anti-tumor agents in patient-derived xenografts follows a standardized workflow. Below is a detailed methodology representative of such studies.
1. PDX Model Establishment and Expansion:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment of the tumor tissue (approximately 3x3 mm) is subcutaneously implanted into the flank of immunocompromised mice (e.g., NMRI nu/nu or NOD/SCID).
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, it is excised, fragmented, and re-implanted into a new cohort of mice for expansion. This process is repeated for several passages to establish a stable tumor line.
2. In Vivo Efficacy Studies:
-
Animal Model: Female immunodeficient mice (e.g., NMRI nu/nu), 6-8 weeks old, are used.
-
Tumor Implantation: Established PDX tumor fragments are implanted subcutaneously into the flanks of the experimental mice.
-
Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound: Administered intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., 1.2 mg/kg, once weekly).
-
Comparator Agents: Doxorubicin (e.g., 5 mg/kg, IV, once weekly), Trabectedin (e.g., 0.15 mg/kg, IV, once weekly), Lurbinectedin (e.g., 0.18 mg/kg, IV, once weekly).
-
Vehicle Control: A control group receives the vehicle solution (e.g., 5% dextrose) following the same schedule.
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study continues for a defined period (e.g., 16 days) or until tumors in the control group reach a specified maximum volume.
3. Pharmacodynamic and Pathological Analysis:
-
Histopathology: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and mitotic activity.
-
Immunohistochemistry (IHC): IHC may be performed to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Tumor lysates can be analyzed by Western blotting to assess the levels of key proteins in relevant signaling pathways, such as those involved in DNA damage response and apoptosis.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
Conclusion
The available preclinical data from patient-derived xenograft models suggest that this compound is a promising anti-tumor agent for soft tissue sarcoma, demonstrating superior or comparable activity to standard-of-care and related compounds in some models. Its mechanism as a transcriptional inhibitor leading to DNA damage and apoptosis provides a strong rationale for its development. Further investigation, including the public release of detailed quantitative data from comparative studies, will be crucial for fully elucidating its therapeutic potential and guiding its clinical development.
References
Navigating Resistance: A Comparative Analysis of Ecubectedin and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in oncology. Ecubectedin (PM14), a novel anti-tumor agent currently in clinical development, represents a promising therapeutic avenue.[1][2] Understanding its potential for cross-resistance with existing chemotherapeutics is critical for its successful clinical integration. This guide provides a comparative analysis based on available data for this compound and its close structural analogs, Trabectedin (Yondelis, ET-743) and Lurbinectedin, to predict and contextualize its resistance profile.
Executive Summary
Direct experimental data on the cross-resistance profile of this compound is limited due to its novelty. However, extensive research on the related marine-derived compounds, Trabectedin and Lurbinectedin, provides valuable insights. Studies on these precursors suggest a complex interplay between the Nucleotide Excision Repair (NER) pathway, drug efflux pumps, and sensitivity to other cytotoxic agents. Notably, resistance to Trabectedin has been associated with a collateral sensitivity to platinum-based compounds.[3][4] this compound, which acts by inhibiting RNA synthesis and active transcription of protein-coding genes, is currently being evaluated in Phase I and II clinical trials, both as a single agent and in combination with other drugs for various solid tumors.[2][5][6]
Comparative Analysis of Cross-Resistance
The following tables summarize key findings from cross-resistance studies involving Trabectedin, offering a predictive framework for this compound.
Table 1: Cross-Resistance of Trabectedin in Paclitaxel- and Doxorubicin-Resistant Cell Lines
| Cell Line Origin | Initial Drug Resistance | ABCB1 (P-gp) Expression | Cross-Resistance to Trabectedin (Yondelis) | Cross-Resistance to Other Agents | Reference |
| Osteosarcoma, Ovarian, Breast, Colon | Paclitaxel | High | No | Doxorubicin, Vincristine, Mitoxantrone | [7] |
| Osteosarcoma, Uterine Sarcoma, Breast | Doxorubicin | High | Yes | Paclitaxel, Vincristine | [7] |
| Ovarian | Cisplatin | Not specified | No | Paclitaxel, Doxorubicin | [7] |
| Breast | Doxorubicin | High | 4700-fold to Paclitaxel, 14,600-fold to Docetaxel | Not specified | [8] |
| Breast | Paclitaxel | Not specified | 4-fold to Doxorubicin | Not specified | [8] |
Table 2: Collateral Sensitivity in Trabectedin-Resistant Cell Lines
| Resistant Cell Line | Parental Cell Line | Fold Resistance to Trabectedin | Key Molecular Change | Collateral Sensitivity | Reference |
| 402-91/T (Myxoid Liposarcoma) | 402-91 | 6-fold | Deficiency in XPF and ERCC1 (NER pathway) | Platinum drugs (2-fold) | [3] |
| A2780/T (Ovarian Cancer) | A2780 | 6-fold | Deficiency in XPG (NER pathway) | Platinum drugs (2-fold) | [3] |
Experimental Protocols
The following are detailed methodologies from key studies that provide a basis for future cross-resistance investigations involving this compound.
Cell Viability and Drug Resistance Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in parental and drug-resistant cell lines.
-
Method:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
A range of concentrations of the test compounds (e.g., Trabectedin, Paclitaxel, Doxorubicin, Cisplatin) are added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as MTT, WST-1, or clonogenic assays.
-
The IC50 values are calculated from the dose-response curves.
-
-
Reference Study: The evaluation of cisplatin and carboplatin cross-resistance on 402-91/T and A2780/T cell lines was assessed by the WST-1 cell proliferation assay.[3]
Development of Trabectedin-Resistant Cell Lines
-
Objective: To generate cell lines with acquired resistance to Trabectedin for cross-resistance studies.
-
Method:
-
Parental cell lines (e.g., 402-91 myxoid liposarcoma, A2780 ovarian cancer) are exposed to stepwise increasing concentrations of Trabectedin.
-
The exposure consists of multiple short-term treatments (e.g., 1-hour treatments for 10 cycles).
-
The surviving cell populations are expanded and continuously cultured in the presence of a maintenance concentration of Trabectedin.
-
Resistance is confirmed by comparing the IC50 of the resistant subline to the parental line.
-
-
Reference Study: Two Trabectedin-resistant cell lines, 402-91/T and A2780/T, were generated from a myxoid liposarcoma and an ovarian cancer cell line, respectively, by exposure to increasing concentrations of the drug.[3]
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action and Resistance
The following diagram illustrates the proposed mechanism of action for Trabectedin and related compounds, highlighting the key pathways involved in resistance.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. You are being redirected... [pharmamar.com]
- 3. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 5. pharmamar.com [pharmamar.com]
- 6. Pharma Mar S A : Q125 (INFORME MARZO 2025 en) | MarketScreener India [in.marketscreener.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Ecubectedin (Trabectedin) and Doxorubicin in Soft Tissue Sarcoma (STS) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Ecubectedin (Trabectedin/Ecteinascidin-743) and Doxorubicin, two key cytotoxic agents used in the treatment of soft tissue sarcomas (STS). Doxorubicin, an anthracycline, has long been the standard of care for advanced STS, while Trabectedin, a marine-derived tetrahydroisoquinoline alkaloid, is a crucial agent for patients who have failed anthracycline-based chemotherapy or are unsuited for it.[1][2][3] This comparison is based on experimental data from in vitro and in vivo STS models to inform further research and drug development strategies.
Quantitative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound (Trabectedin) and Doxorubicin as single agents and in combination.
In Vitro Cytotoxicity
| Cell Line | Drug(s) | Key Findings | Reference |
| HT-1080 (Fibrosarcoma) | Trabectedin + Doxorubicin | Synergistic cytotoxic effects observed with concurrent exposure. | [4][5] |
| HS-18 (Fibrosarcoma) | Trabectedin + Doxorubicin | Synergistic cytotoxicity confirmed. | [4] |
| Two STS Cell Lines | Trabectedin + Doxorubicin | Synergistic antitumor effect mediated via apoptosis.[1] | [1] |
| TE-671 (Rhabdomyosarcoma) | Trabectedin + Doxorubicin | Additive effect with a combination index slightly lower than 1, suggesting weak synergism.[6] | [6] |
In Vivo Efficacy in STS Xenograft Models
| Model | Treatment | Dosing/Schedule | Key Efficacy Metric | Result | Reference |
| TE-671 (Rhabdomyosarcoma) Xenograft | Trabectedin | Not Specified | Log Cell Kill (LCK) | 0.13 | [6] |
| TE-671 (Rhabdomyosarcoma) Xenograft | Doxorubicin | Not Specified | Log Cell Kill (LCK) | 0.33 | [6] |
| TE-671 (Rhabdomyosarcoma) Xenograft | Trabectedin + Doxorubicin (Concurrent) | Not Specified | Log Cell Kill (LCK) | 0.85 | [6] |
| TE-671 (Rhabdomyosarcoma) Xenograft | Trabectedin 1h before Doxorubicin | Not Specified | Log Cell Kill (LCK) | 1.12 | [6] |
| TE-671 (Rhabdomyosarcoma) Xenograft | Doxorubicin 1h before Trabectedin | Not Specified | Log Cell Kill (LCK) | 0.92 | [6] |
| UV2237M (Fibrosarcoma) Lung Metastases | Trabectedin, Doxorubicin, Combination | Not Specified | Reduction in lung weight | Both agents showed an effect, but the combination was not superior to single agents. | [6] |
| Patient-Derived Xenograft (PDX) Models | This compound | 1.2 mg/kg, weekly | Tumor Volume (TV) Shrinkage | Led to TV shrinkage to 41% of baseline in one of six models (CIC-rearranged sarcoma). | [7] |
| Patient-Derived Xenograft (PDX) Models | Doxorubicin | 5 mg/kg, weekly | Tumor Volume (TV) | Less effective than this compound in several models. | [7] |
Signaling Pathways and Mechanisms of Action
The antitumor activity of both this compound (Trabectedin) and Doxorubicin is primarily driven by their interaction with DNA, though their mechanisms are distinct.
This compound (Trabectedin) acts as a transcriptional inhibitor. It binds to the minor groove of DNA, causing the DNA helix to bend towards the major groove.[1] This abnormal DNA structure interferes with DNA binding proteins, inhibits gene activation, and disrupts the nucleotide excision repair (NER) pathway, ultimately leading to DNA strand breaks, cell cycle arrest in S and G2 phases, and apoptosis.[1][8]
Doxorubicin functions primarily through DNA intercalation. It inserts itself between the base pairs of the DNA helix, which inhibits the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the formation of DNA double-strand breaks. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause further cellular damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are synthesized protocols based on the methodologies described in the cited literature.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This method assesses the ability of a single cell to grow into a colony, measuring the cytotoxic effects of the drugs.[6]
-
Cell Culture: Human rhabdomyosarcoma cells (e.g., TE-671) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded into 6-well plates and allowed to attach. They are then exposed to varying concentrations of Trabectedin, Doxorubicin, or a combination of both.
-
Treatment Schedules:
-
Concurrent: Both drugs are added simultaneously for a defined period (e.g., 24 hours).
-
Sequential: Cells are exposed to the first drug for a set time (e.g., 24 hours), the medium is replaced, and then the second drug is added for another period.[4]
-
-
Colony Formation: After drug exposure, the cells are washed, trypsinized, counted, and re-plated at a low density in fresh medium. They are incubated for 7-14 days to allow for colony formation.
-
Quantification: Colonies are fixed with methanol, stained with crystal violet, and counted. The survival fraction is calculated relative to untreated control cells.
-
Analysis: Data is analyzed using isobologram analysis to determine if the drug interaction is synergistic, additive, or antagonistic.[6]
In Vivo Xenograft Efficacy Study
This workflow is used to evaluate the antitumor activity of the compounds in a living organism.[6][7]
-
Model Establishment: Human STS cells (e.g., TE-671) or patient-derived xenograft (PDX) tissue fragments are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[6][7]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups: vehicle control, Doxorubicin alone, Trabectedin alone, and combination therapy.
-
Drug Administration: Drugs are administered via a clinically relevant route, such as intravenous injection, following a specific dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowed size. Tumors are excised and weighed.
-
Efficacy Calculation: Antitumor activity is evaluated by comparing the tumor volume in treated groups to the control group. Metrics like Log Cell Kill (LCK) are calculated to quantify the extent of cell death.[6]
Conclusion
Preclinical data from STS models indicate that both this compound (Trabectedin) and Doxorubicin are active agents. In vitro and in vivo studies consistently demonstrate a synergistic or additive effect when the two drugs are combined, particularly when Trabectedin is administered prior to Doxorubicin.[4][6] This suggests that Trabectedin may sensitize sarcoma cells to the cytotoxic effects of Doxorubicin. While Doxorubicin remains a cornerstone of first-line therapy, these preclinical findings provide a strong rationale for the continued investigation of Trabectedin, both as a single agent in the second-line setting and in combination regimens for specific STS subtypes.[2][3] The distinct mechanisms of action—DNA minor groove binding and transcription inhibition for Trabectedin versus DNA intercalation and topoisomerase II inhibition for Doxorubicin—likely underlie their synergistic interaction and provide opportunities for designing rational combination therapies.
References
- 1. A Phase I Combination Study of Trabectedin and Doxorubicin in Patients With Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | The Role of Trabectedin in Soft Tissue Sarcoma [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective combination of ET-743 and doxorubicin in sarcoma: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Biomarkers for Ecubectedin Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating biomarkers of sensitivity to Ecubectedin (PM14), an investigational transcriptional inhibitor with potent antitumor activity. As this compound advances through clinical trials, identifying patients most likely to respond is paramount. This guide outlines potential biomarkers based on its mechanism of action and by drawing parallels with related compounds. Furthermore, it offers a comparison with established therapies and detailed experimental protocols for biomarker validation.
Understanding this compound's Mechanism of Action
This compound is a novel antineoplastic agent that functions as a transcriptional inhibitor.[1] Its cytotoxic effects are attributed to its ability to bind to DNA, leading to the stalling and subsequent proteasomal degradation of elongating RNA Polymerase II.[1] This process ultimately results in the induction of DNA double-strand breaks, cell cycle arrest in the S-phase, and apoptosis.[1] Given this mechanism, key cellular pathways involved in transcription, DNA damage response (DDR), and apoptosis are fertile ground for identifying predictive biomarkers.
Potential Biomarkers for this compound Sensitivity
While specific biomarkers for this compound are still under investigation, compelling candidates can be extrapolated from its mechanism and data from analogous drugs like lurbinectedin and trabectedin.
Table 1: Potential Biomarkers for this compound Sensitivity
| Biomarker Candidate | Rationale | Potential Impact on Sensitivity |
| SLFN11 | A putative DNA/RNA helicase involved in replication stress and cell death.[2][3] It is a known predictive biomarker for various DNA-damaging agents.[1][2][3] Lurbinectedin, a related compound, shows greater activity in SLFN11-high tumors.[4][5][6] | High expression may correlate with increased sensitivity to this compound due to enhanced replication block and apoptosis. |
| DDR Pathway Genes (e.g., BRCA1, BRCA2, ATM, ERCC1) | This compound induces DNA double-strand breaks. Deficiencies in DDR pathways, particularly homologous recombination (HR), may render cells more susceptible to DNA damaging agents. For the related drug trabectedin, low levels of BRCA2 and RAD51 have been associated with better outcomes.[7] | Tumors with deficiencies in key DDR genes may exhibit heightened sensitivity to this compound. |
| γH2AX | A phosphorylated form of the H2AX histone variant that serves as a sensitive marker for DNA double-strand breaks.[8][9] Increased levels indicate the extent of DNA damage induced by the drug. | Higher levels of γH2AX foci following this compound treatment would confirm target engagement and could correlate with cell death. |
| POU2F3 | A transcription factor that defines a specific molecular subtype of small cell lung cancer (SCLC), a cancer type for which lurbinectedin is approved.[6][10][11][12] High POU2F3 expression has been linked to better responses to lurbinectedin.[6] | Given the similar mechanisms, POU2F3 expression could potentially identify a responsive subset of tumors to this compound. |
Comparative Analysis with Alternative Therapies
To contextualize the validation of this compound biomarkers, it is useful to compare them with those for standard-of-care chemotherapies like doxorubicin, which is also a DNA-damaging agent.
Table 2: Biomarker Comparison: this compound vs. Doxorubicin
| Biomarker | This compound (Potential) | Doxorubicin (Established/Investigational) |
| SLFN11 | High expression may predict sensitivity. | High expression may also predict sensitivity. |
| DDR Pathway Status | Deficiencies may increase sensitivity. | Alterations in DDR genes can influence response. |
| Topoisomerase IIα | Not a direct target. | A primary target; its expression and mutations can affect sensitivity. |
| Drug Efflux Pumps (e.g., MDR1) | To be determined. | Overexpression is a well-established mechanism of resistance. |
| PKR (dsRNA-dependent protein kinase) | Not established. | Increased expression has been suggested as a biomarker for sensitivity in breast cancer.[13] |
| Immune-related genes | To be determined. For trabectedin, high expression of immune checkpoint genes like PD-L1, CTLA4, and LAG3 is associated with better progression-free survival.[14] | Expression of immune response genes has been associated with cardiotoxicity, a major side effect.[15][16] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental methods are critical for validating the clinical utility of these potential biomarkers.
SLFN11 Expression Analysis by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting SLFN11 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Anti-SLFN11 primary antibody
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution using a pressure cooker or water bath.
-
Blocking: Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide followed by a protein block) to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate sections with the anti-SLFN11 primary antibody at the optimized dilution and incubation time.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB chromogen and incubate until the desired stain intensity develops.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Score the percentage and intensity of nuclear staining in tumor cells.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of potential biomarker genes like SLFN11 and POU2F3.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tumor tissue or cell lines using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an optimized cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.
DNA Damage Analysis by γH2AX Immunofluorescence
This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound (or other DNA damaging agent)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Anti-γH2AX primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Incubation: Incubate with the anti-γH2AX primary antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound leading to tumor cell death.
Experimental Workflow for Biomarker Validation
References
- 1. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 10. captodayonline.com [captodayonline.com]
- 11. POU2F3: A Sensitive and Specific Diagnostic Marker for Neuroendocrine-low/negative Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. asco.org [asco.org]
- 15. Immune response proteins as predictive biomarkers of doxorubicin-induced cardiotoxicity in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers for Presymptomatic Doxorubicin-Induced Cardiotoxicity in Breast Cancer Patients | PLOS One [journals.plos.org]
A Comparative Analysis of the Immunomodulatory Effects of Ecubectedin and Trabectedin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecubectedin and Trabectedin are two potent anti-tumor agents derived from marine organisms that have garnered significant interest in the oncology community. While both compounds are known to interfere with DNA replication and transcription, their influence extends beyond direct cytotoxicity to modulate the intricate tumor microenvironment (TME). This guide provides a detailed comparison of the immunomodulatory effects of this compound and Trabectedin, supported by available experimental data, to inform preclinical and clinical research strategies.
Trabectedin is a well-established therapeutic agent with a recognized dual mechanism of action: direct anti-neoplastic activity and a profound modulation of the TME.[1][2] In contrast, this compound (also known as PM14) is a newer investigational drug, and while it is known to be a potent transcriptional inhibitor, comprehensive data on its specific immunomodulatory properties are not yet widely available in the public domain.[3][4] This comparison, therefore, draws upon the extensive research on Trabectedin to provide a framework for understanding potential similarities and differences with this compound.
Comparative Overview of Immunomodulatory Mechanisms
| Feature | This compound | Trabectedin |
| Primary Mechanism of Action | Transcriptional Inhibitor | DNA minor groove binder, leading to transcriptional inhibition and DNA repair pathway interference.[1][2] |
| Key Immunomodulatory Effect | Data not publicly available. As a transcriptional inhibitor, it may potentially modulate cytokine production. | Selective apoptosis of monocytes and tumor-associated macrophages (TAMs); inhibition of pro-inflammatory and angiogenic cytokine production.[1][2][5][6] |
| Effect on TAMs | Not yet documented. | Induces selective apoptosis, leading to a reduction in TAM populations within the TME.[2][5][6] |
| Cytokine Modulation | Not yet documented. | Inhibits the production of key cytokines and chemokines including CCL2, CXCL8, IL-6, and VEGF.[2][7][8] |
| Impact on T-cell Function | Not yet documented. | Indirectly enhances anti-tumor T-cell responses by reducing the immunosuppressive influence of TAMs.[6][9] |
Detailed Immunomodulatory Effects of Trabectedin
Trabectedin's immunomodulatory activity is a key aspect of its anti-tumor efficacy. The primary target of this activity is the mononuclear phagocyte lineage, particularly monocytes and tumor-associated macrophages (TAMs).
Selective Depletion of Monocytes and TAMs
Trabectedin induces rapid, caspase-8-dependent apoptosis in monocytes and TAMs, while sparing other immune cells like lymphocytes and neutrophils.[5] This selectivity is attributed to the differential expression of TRAIL (TNF-related apoptosis-inducing ligand) receptors on these cell populations.[2]
-
Experimental Evidence: Studies have consistently shown a significant reduction in circulating monocytes and infiltrating TAMs in preclinical tumor models treated with Trabectedin.[5][6] This depletion of pro-tumoral macrophages contributes to a less immunosuppressive TME.
Inhibition of Pro-inflammatory and Angiogenic Mediators
At sub-cytotoxic concentrations, Trabectedin inhibits the transcription and production of a range of cytokines and chemokines that promote tumor growth, inflammation, and angiogenesis.
-
Key Inhibited Mediators:
-
CCL2 (MCP-1): A potent chemoattractant for monocytes, its inhibition reduces the recruitment of new macrophages to the tumor site.[2][8]
-
CXCL8 (IL-8): A pro-inflammatory chemokine with angiogenic properties.[2][8]
-
IL-6: A pleiotropic cytokine with pro-tumoral and pro-inflammatory functions.[2][8]
-
VEGF (Vascular Endothelial Growth Factor): A key driver of angiogenesis.[2]
-
-
Experimental Evidence: In vitro studies using lipopolysaccharide (LPS)-stimulated human monocytes and macrophages have demonstrated a dose-dependent reduction in the production of these mediators following Trabectedin treatment, as measured by ELISA.[8][10]
Enhancement of Anti-Tumor T-Cell Immunity
By depleting immunosuppressive TAMs and reducing the levels of inhibitory cytokines, Trabectedin can indirectly promote a more effective anti-tumor T-cell response.
-
Experimental Evidence: In vivo studies have shown that Trabectedin treatment can lead to an increase in the infiltration of cytotoxic T-lymphocytes into the tumor and enhance the efficacy of immune checkpoint inhibitors.[9]
This compound: A Potent Transcriptional Inhibitor with Undetermined Immunomodulatory Profile
This compound is a novel compound that has demonstrated potent anti-tumor activity in preclinical models of various solid tumors.[3][4] Its primary mechanism of action is the inhibition of activated transcription, leading to the degradation of RNA polymerase II, cell cycle arrest, and apoptosis in tumor cells.[4]
While there is currently a lack of specific public data on the immunomodulatory effects of this compound, its mechanism as a transcriptional inhibitor suggests a potential to modulate the production of cytokines and other immune mediators. Further research is necessary to elucidate whether this compound shares the selective effects on monocytes and TAMs observed with Trabectedin or if it possesses a distinct immunomodulatory profile.
Experimental Protocols
Assessment of Apoptosis in Monocytes by Flow Cytometry
Objective: To quantify the induction of apoptosis in human monocytes following treatment with Trabectedin.
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and purify monocytes using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Treatment: Culture purified monocytes in the presence of varying concentrations of Trabectedin (e.g., 0.1, 1, 10, 100 nM) for 48 hours. Include a vehicle-treated control group.
-
Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to distinguish necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the monocyte population based on forward and side scatter properties. Analyze the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Measurement of Cytokine Production by ELISA
Objective: To measure the effect of Trabectedin on the production of pro-inflammatory cytokines by macrophages.
Methodology:
-
Macrophage Differentiation: Differentiate purified human monocytes into macrophages by culturing with M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days.
-
Treatment and Stimulation: Treat the differentiated macrophages with sub-cytotoxic concentrations of Trabectedin for a defined period (e.g., 4 hours). Subsequently, stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) for 16-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) on the supernatants to quantify the concentrations of specific cytokines such as CCL2, IL-6, and CXCL8, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Trabectedin's Impact on the Tumor Microenvironment
Caption: Trabectedin's dual action on tumor cells and the tumor microenvironment.
General Workflow for Assessing Immunomodulatory Effects
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Inhibition of tumor‐associated macrophages by trabectedin improves the antitumor adaptive immunity in response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [pharmamar.com]
- 4. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. Role of Macrophage Targeting in the Antitumor Activity of Trabectedin [iris.unito.it]
- 8. You are being redirected... [pharmamar.com]
- 9. This compound (PM14) / PharmaMar [delta.larvol.com]
- 10. Role of macrophage targeting in the antitumor activity of trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecubectedin Potency Benchmark: A Comparative Analysis Against Established Anticancer Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the novel anticancer agent Ecubectedin against established therapies, including Doxorubicin, Trabectedin, and Lurbinectedin. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical potency and mechanism of action of this compound.
Introduction to this compound
This compound (formerly PM14) is a novel, marine-derived compound belonging to the ecteinascidin family of potent anti-tumor agents. It is currently in Phase II clinical development for the treatment of various advanced solid tumors[1][2]. Mechanistically, this compound is a transcriptional inhibitor that binds to the minor groove of DNA. This interaction leads to the stalling and subsequent proteasomal degradation of elongating RNA Polymerase II, resulting in the inhibition of mRNA synthesis[1][3]. The downstream consequences of this transcriptional inhibition include the induction of DNA double-strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptotic cell death[1][3]. Its mode of action is similar to its structural relatives, lurbinectedin and trabectedin, which also target oncogenic transcription[4][5][6].
In Vitro Potency
Preclinical studies have demonstrated that this compound possesses potent antiproliferative activity across a range of human cancer cell lines, with mean GI50 (50% growth inhibition) values in the very low nanomolar range[1][3]. While direct head-to-head in vitro comparisons from a single study are not yet publicly available, the following table provides a summary of this compound's observed potency and typical potency ranges for established agents in relevant cancer types to provide context.
| Compound | Cancer Type | In Vitro Potency (GI50/IC50) | Citation |
| This compound | Various Solid Tumors | Low Nanomolar Range | [1][3] |
| Doxorubicin | Soft Tissue Sarcoma | Varies (nM to µM range) | [7] |
| Trabectedin | Soft Tissue Sarcoma | pM to low nM range | [7] |
| Lurbinectedin | Soft Tissue Sarcoma | Low Nanomolar Range | [8] |
Note: The potency values for Doxorubicin, Trabectedin, and Lurbinectedin are derived from various studies and are presented here for contextual comparison. Direct comparative studies performed under identical experimental conditions are required for a definitive assessment of relative potency.
In Vivo Antitumor Activity: A Head-to-Head Comparison in Patient-Derived Xenograft (PDX) Models of Soft Tissue Sarcoma
A pivotal preclinical study directly compared the in vivo antitumor activity of this compound with Doxorubicin, Trabectedin, and Lurbinectedin in six different patient-derived xenograft (PDX) models of soft tissue sarcoma (STS). In this study, this compound demonstrated significant antitumor effects[4][9].
| PDX Model (Histological Subtype) | This compound (1.2 mg/kg) | Doxorubicin (5 mg/kg) | Trabectedin (0.15 mg/kg) | Lurbinectedin (0.18 mg/kg) | Vehicle Control |
| UZLX-STS134 (CIC-rearranged sarcoma) | Tumor Shrinkage (to 41% of baseline) | Tumor Growth | Tumor Growth | Tumor Growth | Significant Tumor Growth |
| 4 out of 6 STS Models | Tumor Volume Stabilization | Tumor Growth | Tumor Growth | Tumor Growth | Significant Tumor Growth |
| All models (except STS22_2) | Statistically Significant Smaller Tumor Volume vs. Vehicle | - | - | - | - |
Data summarized from Gorgels D, et al. AACR Annual Meeting 2025; Abstract nr 6857.[4][9]
Histopathological analysis from this study confirmed the antitumor effects of this compound, showing significant changes in mitotic and apoptotic activity in the treated tumors compared to the vehicle-treated controls[4][9].
Mechanism of Action: Signaling Pathways and Experimental Workflow
The primary mechanism of action for this compound and its analogues involves the inhibition of transcription, leading to downstream cellular events that culminate in apoptosis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing the compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PM14) / PharmaMar [delta.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ecubectedin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of ecubectedin, an investigational anti-tumor compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. Given that this compound is classified as a cytotoxic agent, all waste materials contaminated with this compound must be handled with the utmost care and disposed of in accordance with regulations for hazardous waste.
Hazard Identification and Classification
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The GHS hazard statements associated with this compound are H302 and H410.[1] Consequently, all disposal procedures must aim to prevent its release into the environment.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This includes, but is not limited to:
-
Gloves: Double gloving with chemo-rated gloves is recommended.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A suitable respirator should be used, especially when handling powders or creating aerosols.
Waste Segregation and Containerization
Proper segregation of this compound waste is the first step in ensuring its safe disposal. All items that have come into contact with this compound are to be considered cytotoxic waste.
Table 1: this compound Waste Classification and Container Requirements
| Waste Type | Description | Container Type | Labeling |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, syringes, IV bags, gloves, gowns, and absorbent pads. | Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[2] | Clearly labeled as "Trace Chemotherapy Waste" with the cytotoxic hazard symbol. |
| Bulk Contaminated Waste | Unused or expired this compound, partially filled vials, and materials heavily contaminated from a spill. | Black, leak-proof, and puncture-resistant containers designed for bulk chemotherapy waste.[2] | Clearly labeled as "Bulk Hazardous Waste" with the cytotoxic hazard symbol. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Yellow, puncture-proof sharps containers specifically for chemotherapy sharps.[3] | Clearly labeled as "Chemotherapy Sharps Waste" with the cytotoxic hazard symbol. |
Disposal Procedure for this compound Waste
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This necessitates a licensed hazardous waste management vendor for final disposal, which will typically involve high-temperature incineration.
Step-by-Step Disposal Workflow:
-
At the Point of Generation: Immediately place all this compound-contaminated waste into the appropriate, color-coded, and labeled containers.
-
Container Sealing: Once a container is three-quarters full, securely seal it to prevent any leakage.
-
Transport to Central Accumulation Area: Transport the sealed containers to a designated, secure central accumulation area within the facility. This area should be clearly marked as a hazardous waste storage area.
-
Licensed Vendor Collection: Arrange for a licensed and approved hazardous waste vendor to collect the waste for final disposal. Ensure the vendor provides a manifest that documents the transfer of custody.
-
Final Disposal Method: The recommended method for the destruction of cytotoxic waste, including this compound, is high-temperature incineration.[4] This process effectively destroys the active compound, mitigating its hazardous properties.
Spill Management
In the event of an this compound spill, the area must be immediately secured. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill.
Spill Cleanup Kit Contents:
-
Absorbent pads
-
Designated cleaning agents (e.g., detergent solution)
-
Chemo-rated gloves and gown
-
Face shield and respiratory protection
-
Waste disposal bags and containers
Cleanup Procedure:
-
Secure the area and prevent unauthorized entry.
-
Don the appropriate PPE.
-
Contain the spill using absorbent pads.
-
Clean the area with a detergent solution, working from the outer edge of the spill inwards.
-
Place all contaminated materials, including PPE, into a bulk hazardous waste container.
-
Thoroughly wash hands and any exposed skin after the cleanup is complete.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guide for Trabectedin (Ecubectedin)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trabectedin, a potent antineoplastic agent. Trabectedin, also known as Ecteinascidin-743 and commercially as Yondelis®, is a cytotoxic drug that necessitates strict adherence to safety protocols to minimize exposure and ensure safe disposal.
Immediate Safety Concerns
Trabectedin is classified as a hazardous substance with reproductive toxicity (Category 2).[1] Key immediate risks include:
-
Neutropenic Sepsis: Can be severe and fatal. Neutrophil counts must be monitored.[2][3]
-
Rhabdomyolysis: Can lead to death. Creatine phosphokinase (CPK) levels should be monitored before each administration.[2][4]
-
Cardiomyopathy: Severe and fatal cardiomyopathy can occur.[2][4]
-
Extravasation: Leakage from blood vessels can cause tissue necrosis. Administration through a central venous line is strongly recommended.[3][5][6][7]
Personal Protective Equipment (PPE)
Personnel must be trained in the correct techniques for handling cytotoxic drugs and should wear appropriate protective clothing.[5] Pregnant staff must be excluded from working with this medicinal product.[5]
Table 1: Recommended Personal Protective Equipment for Handling Trabectedin
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., double gloving with nitrile gloves) | To prevent skin contact with the cytotoxic agent. |
| Gown | Disposable, lint-free, solid front with back closure | To protect clothing and skin from contamination. |
| Eye Protection | Goggles or safety glasses with side shields | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Mask | To prevent inhalation of any aerosolized particles. |
This table is a summary of general best practices for handling cytotoxic agents. Always refer to your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
Handling and Experimental Protocols
Reconstitution and Dilution Protocol
-
Aseptic Technique: Use appropriate aseptic techniques throughout the preparation process.[6]
-
Reconstitution: Inject 20 mL of Sterile Water for Injection, USP, into the vial.[6]
-
Dissolution: Shake the vial until the lyophilized powder is completely dissolved. The resulting solution should be clear, colorless to pale brownish-yellow, and contain 0.05 mg/mL of trabectedin.[6]
-
Inspection: Visually inspect the reconstituted solution for particulate matter and discoloration before further dilution. Discard the vial if particles or discoloration are observed.[6]
-
Dilution: Immediately after reconstitution, withdraw the calculated volume of trabectedin and add it to an infusion bag containing 500 mL of 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.
-
Storage: The final infusion solution should be administered immediately. If not used immediately, it can be stored for up to 24 hours at 2-8°C (36-46°F).[6]
Administration Protocol
-
Administration should be performed under the supervision of a physician experienced in the use of chemotherapy.[8]
-
It is strongly recommended to administer Trabectedin through a central venous line to prevent extravasation, which can lead to severe tissue necrosis.[5][6][7][8]
-
Patients should receive a premedication of dexamethasone (20 mg intravenously) 30 minutes prior to each dose of Trabectedin to provide hepatoprotective effects and as an anti-emetic.[5][6]
Spill Management and Accidental Exposure
-
Accidental Contact: In case of accidental contact with the skin, eyes, or mucous membranes, treat the affected area immediately with copious amounts of water.[5]
-
Spills: Follow institutional procedures for cleaning up cytotoxic spills. This typically involves using a spill kit containing absorbent materials, appropriate PPE, and designated waste disposal bags.
Disposal Plan
As a cytotoxic anticancer agent, Trabectedin and all materials used in its handling must be disposed of as hazardous waste.[5]
Table 2: Disposal Guidelines for Trabectedin Waste
| Waste Type | Disposal Procedure |
| Unused Vials/Solutions | Discard any unused portion of the reconstituted product or infusion solution.[3] Place in a designated hazardous waste container for cytotoxic agents (e.g., a yellow container with a purple lid).[9] |
| Contaminated Materials (Gloves, Gowns, etc.) | Place all contaminated materials in a designated biohazard-chemotoxic container (e.g., red or yellow with appropriate labeling).[9][10] |
| Empty Vials | Empty vials should be disposed of in the same manner as unused solutions, in a designated hazardous waste container. |
All waste must be handled and disposed of in accordance with federal, state, and local regulations for hazardous and cytotoxic waste, which typically involves high-temperature incineration by an approved environmental management vendor.[9][10]
Workflow and Safety Logic
The following diagram illustrates the essential workflow for the safe handling of Trabectedin, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of Trabectedin.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. yondelis.com [yondelis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. YONDELIS® [yondelis.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Trabectedin Dosing and Administration | YONDELIS® [yondelis.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
